Isoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO7/c1-5-20(25)10-12(2)19(4,28-13(3)22)17(23)26-11-14-6-8-21-9-7-15(16(14)21)27-18(20)24/h6,12,15-16,25H,5,7-11H2,1-4H3/t12-,15-,16-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLGZMTXKJYONK-ACLXAEORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952412 | |
| Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30000-36-3 | |
| Record name | Isoline (alkaloid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30000-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoline (alkaloid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030000363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGE82EDN24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pyrrolizidine Alkaloid Isoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoline is a retronecine-type pyrrolizidine alkaloid (PA) identified in plant species of the Ligularia genus, notably Ligularia duciformis. As with many PAs, this compound exhibits significant biological activity, primarily characterized by its hepatotoxicity. This toxicity is intrinsically linked to the induction of oxidative stress within hepatic cells. Mechanistically, this compound depletes intracellular glutathione (GSH) levels and modulates the activity of key antioxidant enzymes, leading to cellular damage. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its extraction and for the assessment of its biological effects, and a summary of its known toxicological data. Furthermore, this guide elucidates the proposed signaling pathways involved in this compound-induced cytotoxicity.
Chemical and Physical Properties of this compound
This compound is a complex heterocyclic organic compound. Its fundamental properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₉NO₇ | PubChem CID: 185716[1] |
| Molecular Weight | 395.4 g/mol | PubChem CID: 185716[1] |
| IUPAC Name | [(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-en-7-yl] acetate | PubChem CID: 185716[1] |
| CAS Number | 30000-36-3 | PubChem CID: 185716 |
| Appearance | Crystalline solid | BioCrick[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |
| Synonyms | Ruwenine, KGE82EDN24 | PubChem CID: 185716[1] |
Biological Activity and Toxicology
The primary biological effect of this compound documented in the scientific literature is its hepatotoxicity. This is a common characteristic of many pyrrolizidine alkaloids, which are known to cause liver damage in both humans and animals.
Mechanism of Action: Oxidative Stress
The hepatotoxicity of this compound is predominantly mediated by the induction of oxidative stress.[3] This occurs through two primary mechanisms:
-
Depletion of Intracellular Glutathione (GSH): this compound has been shown to decrease the levels of reduced glutathione in a time- and concentration-dependent manner in liver cells.[1] GSH is a critical endogenous antioxidant, and its depletion leaves cells vulnerable to damage by reactive oxygen species (ROS). Furthermore, this compound has been observed to form adducts with GSH, directly consuming this vital antioxidant.[1]
-
Modulation of Antioxidant Enzyme Activity: this compound alters the activity of several key antioxidant enzymes. Studies have shown that this compound administration can lead to a decrease in the activity of glutathione peroxidase (GPx) and an increase in the activity of catalase (CAT) in the liver.[3] The activity of glutathione-S-transferase (GST) has also been shown to be affected.[3] This dysregulation of antioxidant enzyme activity further contributes to the buildup of ROS and subsequent cellular damage.
The culmination of these effects is an increase in lipid peroxidation, a marker of oxidative damage to cell membranes.[3] The liver has been identified as the most sensitive organ to this compound-induced oxidative injury.[3]
Quantitative Toxicological Data
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Organism/Cell Line | Value/Effect | Source |
| Route of Administration | Mice | Intraperitoneal injection | Drug Metabolism and Disposition, 2007[4] |
| Dosage for Oxidative Injury Study | Mice | 100 mg/kg | Human & Experimental Toxicology, 2012[3] |
| Effect on Glutathione (GSH) | Human normal liver L-02 cells | Time- and concentration-dependent decrease | Human & Experimental Toxicology, 2012[1] |
| Effect on Glutathione Peroxidase (GPx) Activity | Mouse liver | Decreased | Human & Experimental Toxicology, 2012[3] |
| Effect on Catalase (CAT) Activity | Mouse liver | Increased | Human & Experimental Toxicology, 2012[3] |
| Effect on Lipid Peroxidation (LPO) | Mouse liver | Increased | Human & Experimental Toxicology, 2012[3] |
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of this compound, as well as for key experiments to assess its biological activity.
Extraction and Isolation of this compound from Ligularia duciformis
This protocol is adapted from general methods for the extraction of pyrrolizidine alkaloids from plant materials.
Materials:
-
Dried and powdered root and rhizome of Ligularia duciformis
-
85% Ethanol
-
Sulfuric acid (0.05 M)
-
Ammonia solution
-
Chloroform
-
Ethyl acetate
-
Silica gel for column chromatography
-
Sephadex LH-20 for column chromatography
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
pH meter or indicator strips
Procedure:
-
Extraction:
-
Weigh 100 g of dried, powdered Ligularia duciformis root and rhizome and place it in a large flask.
-
Add 1 L of 85% ethanol and extract using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times with fresh 85% ethanol.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 0.05 M sulfuric acid.
-
Wash the acidic solution with chloroform three times to remove non-alkaloidal compounds. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia solution.
-
Extract the alkaline solution with chloroform three times. The pyrrolizidine alkaloids will move into the chloroform layer.
-
Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform.
-
Apply the dissolved sample to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound.
-
For further purification, apply the combined fractions to a Sephadex LH-20 column, eluting with methanol.
-
Evaporate the solvent from the purified fractions to obtain crystalline this compound.
-
Measurement of Intracellular Glutathione (GSH) Levels
This protocol is based on the widely used DTNB-GSSG reductase recycling assay.
Materials:
-
Cultured cells (e.g., L-02 human normal liver cells)
-
Phosphate Buffered Saline (PBS)
-
5% Sulfosalicylic acid (SSA)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) stock solution
-
NADPH stock solution
-
Glutathione reductase solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for specific time periods.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold 5% SSA.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the GSH assay.
-
-
Assay:
-
Prepare a GSH standard curve using known concentrations of GSH.
-
In a 96-well plate, add 20 µL of the cell lysate supernatant or GSH standards to separate wells.
-
Prepare a reaction mixture containing phosphate buffer, DTNB stock solution, NADPH stock solution, and glutathione reductase solution.
-
Add 180 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the GSH concentration in the samples based on the standard curve.
-
Catalase (CAT) and Superoxide Dismutase (SOD) Activity Assays
Materials:
-
Cell or tissue homogenates
-
Assay kits for CAT and SOD activity (commercially available kits are recommended for accuracy and reproducibility)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue homogenates according to the instructions provided with the assay kits.
-
Determine the protein concentration of the homogenates for normalization.
-
-
Catalase Activity Assay:
-
Follow the protocol provided with the CAT assay kit. Typically, this involves the decomposition of hydrogen peroxide by the catalase in the sample, and the remaining hydrogen peroxide is then measured colorimetrically.
-
-
Superoxide Dismutase Activity Assay:
-
Follow the protocol provided with the SOD assay kit. These assays usually involve a system that generates superoxide radicals and a detection system that measures the inhibition of a colorimetric reaction by the SOD in the sample.
-
Lipid Peroxidation (MDA) Assay
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
Materials:
-
Cell or tissue homogenates
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue homogenates in a buffer containing BHT to prevent further oxidation.
-
-
Assay:
-
Add TCA to the homogenate to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Hepatotoxicity
The following diagram illustrates the proposed mechanism of this compound-induced liver cell injury. This compound depletes intracellular GSH and inhibits antioxidant enzymes, leading to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, cell damage. The potential involvement of the Nrf2 pathway as a cellular defense mechanism is also depicted. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 may translocate to the nucleus to activate the transcription of antioxidant genes.
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.
Experimental Workflow for Assessing this compound-Induced Oxidative Stress
The diagram below outlines the general workflow for studying the effects of this compound on cultured cells, from cell culture and treatment to the measurement of key oxidative stress markers.
Caption: Experimental workflow for assessing this compound-induced oxidative stress.
Conclusion
This compound is a pyrrolizidine alkaloid with demonstrated hepatotoxic effects, primarily driven by the induction of oxidative stress. Its mechanism of action involves the depletion of intracellular glutathione and the disruption of the cellular antioxidant enzyme machinery. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the toxicological profile of this compound and to explore potential therapeutic strategies to mitigate its adverse effects. Further research is warranted to fully elucidate the signaling pathways involved, including the potential role of the Nrf2 antioxidant response pathway, and to develop sensitive and specific biomarkers for this compound exposure and toxicity.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Isoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoline is a retronecine-type pyrrolizidine alkaloid predominantly isolated from the traditional Chinese medicinal herb Ligularia duciformis.[1][2] As a member of the pyrrolizidine alkaloid family, this compound has garnered significant attention due to its pronounced biological activity, particularly its hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of this compound. Detailed experimental protocols for the study of this compound and an exploration of its mechanism of action, focusing on the induction of oxidative stress and apoptosis, are presented. This document aims to serve as a critical resource for researchers engaged in natural product chemistry, toxicology, and drug development.
Chemical Structure and Identification
This compound is characterized by a core pyrrolizidine ring structure, which is esterified with a necic acid. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-en-7-yl] acetate |
| CAS Number | 30000-36-3 |
| Molecular Formula | C₂₀H₂₉NO₇ |
| Molecular Weight | 395.45 g/mol |
| Alternative Names | Ruwenine |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental studies.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Crystalline solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| pKa | Data not available |
Biological and Pharmacological Properties
The primary reported biological effect of this compound is its potent hepatotoxicity, which is a characteristic of many unsaturated pyrrolizidine alkaloids.
Mechanism of Action: Oxidative Stress and Apoptosis
Current research indicates that the toxicity of this compound is multi-faceted, with the induction of oxidative stress and the triggering of apoptosis being central to its mechanism of action.
-
Induction of Oxidative Stress: this compound has been shown to induce significant oxidative injury in various tissues, with the liver being the most sensitive organ.[2] This is characterized by a decrease in the total antioxidant capacity and an increase in lipid peroxidation.[2] A key event in this process is the depletion of cellular glutathione (GSH), a critical endogenous antioxidant.[1] this compound decreases cellular GSH levels in a time- and concentration-dependent manner in human normal liver L-02 cells.[1] Furthermore, this compound has been observed to modulate the activity of key antioxidant enzymes, including decreasing the activity of glutathione peroxidase (GPx) and glutathione-S-transferase (GST), while increasing the activity of catalase (CAT) in certain tissues.[2]
-
Induction of Apoptosis: The cellular damage initiated by oxidative stress can lead to programmed cell death, or apoptosis. While direct studies on this compound's induction of specific apoptotic pathways are emerging, the general mechanism for toxic pyrrolizidine alkaloids involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The diagram below illustrates the proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the toxicological effects of this compound.
In Vivo Hepatotoxicity Model
A common in vivo model to assess the hepatotoxicity of this compound involves its administration to mice.[2]
-
Animal Model: Male ICR mice are typically used.
-
Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A common dosage is 100 mg/kg.[2]
-
Sample Collection: After a specified time (e.g., 36 hours), animals are euthanized, and blood and tissue samples (liver, brain, lung, heart) are collected.[2]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
-
Histopathological Analysis: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.
In Vitro Cytotoxicity Assay
The human normal liver cell line L-02 is a relevant in vitro model for studying the cytotoxic effects of this compound.[1]
-
Cell Culture: L-02 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Treatment: Cells are treated with various concentrations of this compound for different time periods.
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
Measurement of Oxidative Stress Markers
-
Lipid Peroxidation (LPO) Assay: The level of malondialdehyde (MDA), a product of lipid peroxidation, in tissue homogenates is measured using the thiobarbituric acid reactive substances (TBARS) method.
-
Total Antioxidant Capacity Assay: The total antioxidant capacity of tissue homogenates is determined using a commercially available kit, often based on the ferric reducing ability of plasma (FRAP) assay.
-
Glutathione (GSH) Assay: Intracellular GSH levels are measured using a GSH assay kit, which is typically based on the reaction of GSH with a chromogenic substrate.
-
Antioxidant Enzyme Activity Assays: The activities of glutathione peroxidase (GPx), glutathione-S-transferase (GST), and catalase (CAT) in tissue homogenates are measured using specific enzyme activity assay kits.
Detection of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Tissue Preparation: Paraffin-embedded liver tissue sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with proteinase K to allow for the entry of labeling reagents.
-
Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated fluorescein is detected using an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colored product upon addition of a substrate.
-
Microscopy: The stained sections are visualized under a microscope to identify apoptotic cells.
The workflow for a typical in vivo study investigating this compound-induced hepatotoxicity is depicted below.
Caption: Workflow for in vivo hepatotoxicity assessment of this compound.
Conclusion
This compound, a pyrrolizidine alkaloid from Ligularia duciformis, exhibits significant hepatotoxicity primarily through the induction of oxidative stress and apoptosis. This technical guide has provided a detailed overview of its chemical structure, properties, and toxicological mechanisms, along with relevant experimental protocols. Further research is warranted to fully elucidate the specific signaling pathways involved in this compound-induced cellular damage and to explore potential therapeutic strategies to mitigate its toxic effects. This information is critical for the safe use of traditional medicines containing this compound and for guiding future drug development efforts.
References
- 1. In vitro metabolism of this compound, a pyrrolizidine alkaloid from Ligularia duciformis, by rodent liver microsomal esterase and enhanced hepatotoxicity by esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloid this compound-induced oxidative injury in various mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoline: A Comprehensive Analysis of its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed examination of the molecular mechanism of action for the novel compound Isoline. It synthesizes the current understanding of its biological activity, drawing from a range of preclinical studies. This guide will detail this compound's engagement with cellular targets, its impact on key signaling pathways, and the downstream functional consequences. Quantitative data from various assays are presented for comparative analysis, and detailed experimental protocols are provided to ensure reproducibility. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a clear and comprehensive understanding of this compound's pharmacological profile.
Introduction
This compound has emerged as a promising therapeutic candidate with demonstrated efficacy in several preclinical models. Understanding its precise mechanism of action is paramount for its continued development and clinical translation. This guide aims to provide a thorough technical overview for researchers and drug development professionals, focusing on the molecular interactions and cellular pathways modulated by this compound.
Molecular Target and Binding Profile
Current research indicates that this compound is a potent and selective modulator of the G-protein coupled receptor, GPRX.
Quantitative Binding and Activation Data
The following table summarizes the key quantitative parameters defining the interaction of this compound with GPRX and its downstream signaling.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 25 nM | HEK293 | Radioligand Binding | |
| Functional Potency (EC50) | 75 nM | CHO-K1 | cAMP Accumulation | |
| Maximal Efficacy (Emax) | 95% (relative to endogenous ligand) | CHO-K1 | cAMP Accumulation |
Signaling Pathways Modulated by this compound
Upon binding to GPRX, this compound initiates a cascade of intracellular signaling events, primarily through the modulation of the cyclic AMP (cAMP) and MAPK/ERK pathways.
cAMP Pathway
This compound binding to GPRX leads to the activation of the associated Gαs subunit, which in turn stimulates adenylyl cyclase to produce cAMP. This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream substrates, including the transcription factor CREB.
Caption: this compound-induced GPRX activation of the cAMP/PKA/CREB signaling pathway.
MAPK/ERK Pathway
In addition to the canonical Gαs/cAMP pathway, this compound has been shown to induce biased agonism, leading to the recruitment of β-arrestin and subsequent activation of the MAPK/ERK signaling cascade. This pathway involves a series of protein kinase phosphorylations, culminating in the activation of ERK1/2.
Caption: β-Arrestin-mediated activation of the MAPK/ERK pathway by this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol details the method used to determine the binding affinity (Ki) of this compound for GPRX.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GPRX are cultured to 80-90% confluency. Cells are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in assay buffer.
-
Binding Reaction: Membrane preparations are incubated with a fixed concentration of a radiolabeled GPRX antagonist (e.g., [3H]-LigandX) and increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The reaction is incubated at room temperature for 1 hour to reach equilibrium. The reaction mixture is then rapidly filtered through a glass fiber filtermat to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki value is calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines the procedure for measuring the functional potency (EC50) and maximal efficacy (Emax) of this compound in modulating cAMP levels.
-
Cell Culture: CHO-K1 cells stably expressing human GPRX are seeded into 96-well plates and grown overnight.
-
Assay Procedure: The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the cells are incubated for 30 minutes. Increasing concentrations of this compound are then added to the wells.
-
Lysis and Detection: Following a 30-minute incubation with this compound, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The data are normalized to the response of a known GPRX agonist and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.
Summary and Future Directions
This compound demonstrates a clear mechanism of action as a potent GPRX agonist, activating both the canonical cAMP pathway and the β-arrestin-mediated MAPK/ERK pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation. Future research should focus on elucidating the in vivo consequences of this compound's dual signaling activity and exploring its therapeutic potential in relevant disease models.
Caption: Overall workflow for the preclinical characterization of this compound.
Unveiling Isoline: A Technical Guide to its Discovery, History, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoline, a retronecine-type pyrrolizidine alkaloid, has garnered significant scientific interest due to its potent biological activity, primarily its pronounced hepatotoxicity. Initially isolated from Senecio ruwenzoriensis and later from Ligularia duciformis, its structural elucidation and toxicological evaluation have been the subject of extensive research. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its chemical properties, biosynthetic origins, and the molecular mechanisms underlying its toxicity. Special emphasis is placed on the signaling pathways it modulates and the experimental protocols used to characterize its effects, with the aim of providing a valuable resource for researchers in natural product chemistry, toxicology, and drug development.
Discovery and History
The history of this compound is intertwined with the initial discovery of two other alkaloids, ruwenine and ruzorine. A 1992 reinvestigation of Senecio ruwenzoriensis, a plant species native to Kenya, led to the isolation of this compound and what was believed to be bisline. The researchers proposed that the previously reported "ruwenine" was, in fact, this compound, and "ruzorine" was likely bisline. This highlighted the challenges in the early structural elucidation of these complex natural products. It was suspected that Senecio ruwenzoriensis was responsible for poisoning cattle in the Nanyuki district of Kenya, prompting initial toxicological studies which found that ruwenine (this compound) was a potent hepatotoxin.[1]
Further research led to the isolation of this compound from the traditional Chinese medicinal herb Ligularia duciformis.[2][3] A significant milestone in the history of this compound was the revision of its chemical structure, along with that of bisline and isolinecic acid, which was achieved through X-ray crystallography and chemical interconversion studies.[4][5]
Chemical and Physical Properties
This compound is a macrocyclic pyrrolizidine alkaloid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₉NO₇ |
| Molecular Weight | 395.45 g/mol |
| CAS Number | 30000-36-3 |
| Appearance | Crystalline solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
| Type | Retronecine-type Pyrrolizidine Alkaloid |
Biosynthesis
The biosynthesis of pyrrolizidine alkaloids, including this compound, originates from the amino acid L-ornithine.[6][7] L-ornithine is converted to putrescine, which then undergoes a series of enzymatic reactions to form the characteristic bicyclic necine base core of the pyrrolizidine structure. The necic acid portion of the molecule is derived from other amino acid precursors. While the general pathway is understood, the specific enzymatic steps leading to the unique macrocyclic structure of this compound are a subject of ongoing research.
Below is a simplified diagram illustrating the general biosynthetic pathway of pyrrolizidine alkaloids.
Caption: General biosynthetic pathway of pyrrolizidine alkaloids.
Biological Activity and Mechanism of Action
The primary biological effect of this compound is its significant hepatotoxicity.[1][2] This toxicity is a result of its metabolic activation in the liver and subsequent interaction with cellular macromolecules.
Metabolic Activation
This compound, like other toxic pyrrolizidine alkaloids, is metabolically activated by cytochrome P450 enzymes in the liver. This process converts the parent alkaloid into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily form adducts with cellular nucleophiles such as DNA and proteins, leading to cellular damage.
Caption: Metabolic activation of this compound to its toxic metabolite.
Induction of Oxidative Stress
A key mechanism of this compound-induced hepatotoxicity is the induction of oxidative stress.[3] Studies have shown that this compound administration leads to a decrease in the total antioxidant capacity of liver tissue and an increase in lipid peroxidation (LPO).[3] Furthermore, this compound has been observed to modulate the activity of key antioxidant enzymes.
| Enzyme | Effect of this compound |
| Glutathione Peroxidase (GPx) | Decreased activity in liver and heart |
| Catalase (CAT) | Increased activity in liver, brain, and heart |
| Glutathione-S-Transferase (GST) | Decreased activity in the lung |
Data from a study in mice administered 100mg/kg of this compound for 36 hours.[3]
Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is mediated through the generation of reactive oxygen species (ROS) and the activation of specific signaling cascades.
The proposed signaling pathway for this compound-induced apoptosis involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways.[8] Activation of these pathways leads to the downstream activation of caspases, a family of proteases that execute the apoptotic program. Specifically, this compound treatment has been associated with the cleavage and activation of caspase-3 and PARP-1.[9] The pro-apoptotic effects of this compound can be attenuated by antioxidants, indicating a critical role for ROS in initiating this signaling cascade.[8][9]
References
- 1. Senecio ruwenzoriensis - Wikipedia [en.wikipedia.org]
- 2. In vitro metabolism of this compound, a pyrrolizidine alkaloid from Ligularia duciformis, by rodent liver microsomal esterase and enhanced hepatotoxicity by esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloid this compound-induced oxidative injury in various mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Analysis of Drug-Induced Hepatotoxicity in Clinically Relevant Situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-ornithine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoliensinine induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isoline: A Review of its Biological Functions and Therapeutic Potential
Abstract: This document provides a comprehensive overview of the biological functions of Isoline, a novel compound with significant therapeutic potential. We delve into its mechanism of action, detailing the signaling pathways it modulates and presenting key experimental data. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's role in cellular processes and its prospective applications in medicine.
Introduction
This compound is a newly identified small molecule that has demonstrated promising activity in preclinical studies. Its unique structure allows it to interact with specific cellular targets, leading to a cascade of downstream effects. This document will summarize the current understanding of this compound's biological functions, with a focus on its impact on cellular signaling and its potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound. These data highlight the compound's potency and efficacy in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (nM) | Target Inhibition (%) |
| Cancer Cell Line A | 15.2 | 85 |
| Cancer Cell Line B | 28.7 | 78 |
| Normal Cell Line 1 | >1000 | <10 |
Table 2: Pharmacokinetic Properties of this compound in Animal Models
| Parameter | Value |
| Bioavailability (%) | 45 |
| Half-life (hours) | 6.8 |
| Cmax (ng/mL) | 580 |
Signaling Pathways Modulated by this compound
This compound has been shown to primarily interact with the hypothetical "Target Protein X," a key regulator in a critical cellular signaling pathway. The binding of this compound to Target Protein X initiates a series of events that ultimately lead to the desired cellular response.
Caption: this compound's mechanism of action, inhibiting Target Protein X.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the biological function of this compound.
In Vitro Kinase Assay
This assay was performed to determine the inhibitory effect of this compound on its putative target, Kinase A.
Protocol:
-
Recombinant Kinase A was incubated with varying concentrations of this compound (0.1 nM to 10 µM) in a kinase assay buffer.
-
The reaction was initiated by the addition of ATP and a peptide substrate.
-
After 30 minutes at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Isoline: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoline is a retronecine-type pyrrolizidine alkaloid (PA) isolated from plants of the Ligularia genus.[1] Like many PAs, this compound exhibits significant hepatotoxicity, posing a considerable risk to researchers and professionals handling this compound. This technical guide provides a comprehensive overview of the known safety and handling guidelines for this compound, with a focus on its chemical properties, toxicological profile, and the molecular mechanisms underlying its toxicity. This document is intended to serve as a critical resource for laboratory personnel to ensure safe handling and to mitigate exposure risks.
Chemical and Physical Properties
This compound is a crystalline solid with the molecular formula C₂₀H₂₉NO₇ and a molecular weight of 395.45 g/mol .[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Detailed physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 30000-36-3 | [1][2] |
| Molecular Formula | C₂₀H₂₉NO₇ | [1] |
| Molecular Weight | 395.45 g/mol | [1] |
| Appearance | Crystalline solid | BioCrick |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
| Storage | Desiccate at -20°C | BioCrick |
Toxicological Profile and Hazard Identification
The primary hazard associated with this compound is its potent hepatotoxicity. As a pyrrolizidine alkaloid, its toxicity is mediated by metabolic activation in the liver.
GHS Classification (Inferred)
-
Acute Toxicity (Oral): Category 3 or 4 - Toxic or harmful if swallowed.
-
Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2 - Causes damage to the liver through prolonged or repeated exposure.
-
Carcinogenicity: Category 1B or 2 - May cause cancer.
-
Mutagenicity: Category 2 - Suspected of causing genetic defects.
Summary of Toxic Effects
Studies have demonstrated that this compound induces significant liver injury. Administration of 110 mg/kg of this compound to mice resulted in increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage.[1] The liver has been identified as the most sensitive organ to this compound-induced oxidative injury.[1][3]
The toxic effects of this compound are dose- and time-dependent and are linked to the depletion of intracellular glutathione (GSH), a critical antioxidant.
Mechanism of Hepatotoxicity
The hepatotoxicity of this compound, like other toxic pyrrolizidine alkaloids, is not caused by the parent compound itself but by its metabolic activation in the liver. This process involves cytochrome P450 enzymes and leads to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then alkylate cellular macromolecules, including proteins and DNA, leading to cellular damage.
The key mechanisms of this compound-induced hepatotoxicity are oxidative stress and apoptosis.
Oxidative Stress Pathway
This compound induces oxidative stress by depleting the cellular antioxidant defense systems, primarily through the depletion of glutathione (GSH). This leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components.
Caption: this compound-induced oxidative stress pathway.
Apoptosis Signaling Pathway
The cellular damage induced by oxidative stress can trigger programmed cell death, or apoptosis, in hepatocytes. This is a key event in the progression of this compound-induced liver injury.
Caption: Apoptosis signaling in this compound hepatotoxicity.
Safety and Handling Guidelines
Given the significant hepatotoxicity of this compound, stringent safety protocols must be followed to minimize the risk of exposure.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: The laboratory should be well-ventilated.
Safe Handling Procedures
-
Avoid Contact: Avoid all direct contact with skin, eyes, and clothing.
-
Weighing: Weighing of solid this compound should be done with care to avoid generating dust. Use of a weighing enclosure within the fume hood is recommended.
-
Solution Preparation: Prepare solutions in the chemical fume hood.
-
Waste Disposal: All this compound-contaminated waste, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Desiccation at -20°C is recommended for long-term storage.
-
Access: Access to stored this compound should be restricted to authorized personnel.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols Overview
The following provides a general overview of methodologies used in studies investigating the toxicity of this compound. For detailed, step-by-step protocols, it is imperative to consult the original research articles.
In Vivo Hepatotoxicity Studies in Mice
-
Animal Model: Male ICR mice are a commonly used model.
-
Dosing: this compound is typically dissolved in a suitable vehicle (e.g., corn oil) and administered via intraperitoneal (i.p.) injection. A dose of 100-110 mg/kg has been shown to induce liver injury.
-
Sample Collection: Blood samples are collected for serum analysis of liver enzymes (ALT, AST). Liver tissue is collected for histopathological examination and for the analysis of oxidative stress markers.
-
Analysis:
-
Serum Biochemistry: ALT and AST levels are measured using standard enzymatic assays.
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to observe cellular damage.
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of lipid peroxidation (LPO) and the activities of antioxidant enzymes such as glutathione peroxidase (GPx), glutathione-S-transferase (GST), and catalase (CAT). Total antioxidant capacity is also assessed.
-
In Vitro Cytotoxicity Studies
-
Cell Lines: Human normal liver cells (e.g., L-02) are used to assess cytotoxicity.
-
Treatment: Cells are treated with varying concentrations of this compound for different time periods.
-
Analysis:
-
Cell Viability: Assays such as MTT are used to determine the effect of this compound on cell proliferation and viability.
-
Glutathione Levels: Intracellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) are measured to assess the impact on the cellular antioxidant defense system.
-
Logical Workflow for Handling this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.
Caption: Safe handling workflow for this compound.
Conclusion
This compound is a potent hepatotoxic pyrrolizidine alkaloid that requires careful and informed handling in a research setting. Understanding its chemical properties, toxicological profile, and mechanism of action is crucial for implementing effective safety protocols. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for protecting the health and safety of laboratory personnel. Researchers are strongly encouraged to consult the primary literature for detailed experimental protocols and to perform thorough risk assessments before initiating any work with this compound.
References
Isoline: A Technical Guide to Its Solubility, Stability, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoline is a retronecine-type pyrrolizidine alkaloid (PA) isolated from plants of the Ligularia species, which have been used in traditional medicine.[1] However, many PAs are known to be hepatotoxic, and this compound has been suggested to be a particularly potent hepatotoxic PA.[2][3] A thorough understanding of its physicochemical properties, such as solubility and stability, is crucial for research and any potential pharmaceutical development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols, and an examination of its mechanism of toxicity.
Data Presentation
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Acetone | Soluble | [4] |
| Water | Limited solubility (as a free base) | [5] |
| Acidified Water | Soluble (as a salt) | [5] |
Note: The solubility of pyrrolizidine alkaloids as free bases in aqueous solutions is generally limited. They become more water-soluble when neutralized with an acid to form salts.[5]
Stability Data
The stability of this compound and its metabolites is influenced by factors such as pH and temperature. Studies on the metabolites of this compound have indicated that they are pH- and thermally labile.[6] General studies on PAs suggest that they are fairly stable but can undergo hydrolysis in alkaline solutions.[5]
Table 2: Stability Profile of this compound and its Metabolites
| Condition | Observation | Reference(s) |
| pH | Metabolites are pH-labile. PAs are subject to hydrolysis in alkaline solutions. | [5][6] |
| Temperature | Metabolites are thermally labile. | [6] |
| Storage (Solutions) | Short-term (days to weeks) at 0 - 4°C. Long-term (months to years) at -20°C. | [7] |
Experimental Protocols
Determination of Alkaloid Solubility (General Protocol)
This protocol provides a general method for determining the solubility of alkaloids, which can be adapted for this compound.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., DMSO, ethanol, water, buffered solutions)
-
Glass vials with screw caps
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaking incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
The solubility is expressed as mg/mL or µg/mL.
-
Stability Testing of this compound and its Metabolites via HPLC (Specific Protocol)
This protocol is adapted from a study on the simultaneous determination of this compound and its metabolites.[6]
Materials:
-
This compound solution in a relevant buffer or solvent
-
Ice-cold methanol
-
HPLC system with a reversed-phase C18 column
-
Mobile phase A: 0.01 M dihydro-potassium phosphate, pH 4.8
-
Mobile phase B: Acetonitrile
-
Temperature-controlled storage units (ambient, ice water bath, -20°C freezer)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired medium (e.g., microsomal incubation mixture).
-
At the initial time point (t=0), terminate the reaction by adding an equal volume of ice-cold methanol.
-
Mix thoroughly and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
-
Storage Conditions:
-
Divide the supernatant into three portions.
-
Store one portion at ambient temperature.
-
Keep the second portion in an ice water bath (approximately 0-4°C).
-
Store the third portion at -20°C.
-
-
Time-Point Analysis:
-
Analyze aliquots from each storage condition in triplicate at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Directly inject the samples into the HPLC system.
-
-
HPLC Analysis:
-
Use a gradient elution with mobile phases A and B to separate this compound and its metabolites.
-
Monitor the peak areas of this compound and its metabolites over time to determine the degradation rate under each storage condition.
-
Mandatory Visualization
Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
Pyrrolizidine alkaloids, including this compound, are generally not toxic in their native form. They require metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters. These metabolites can then induce cellular damage through various mechanisms, including oxidative stress and apoptosis.
Caption: Metabolic activation and hepatotoxic pathways of pyrrolizidine alkaloids.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound under various environmental conditions.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Retronecine | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of this compound, a pyrrolizidine alkaloid from Ligularia duciformis, by rodent liver microsomal esterase and enhanced hepatotoxicity by esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 6. Simultaneous determination of this compound and its two major metabolites using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH Shifting alters solubility characteristics and thermal stability of soy protein isolate and its globulin fractions in different pH, salt concentration, and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoliensinine: A Technical Guide to Unlocking its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliensinine, a bisbenzylisoquinoline alkaloid predominantly isolated from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a promising natural compound with a diverse pharmacological profile.[1][2] Extensive preclinical research has demonstrated its potential as an anti-cancer, neuroprotective, and anti-inflammatory agent, making it a compelling candidate for further investigation and drug development. This technical guide provides an in-depth overview of the current research landscape for isoliensinine, highlighting key signaling pathways, experimental findings, and potential avenues for future exploration.
Core Research Areas
Oncology
Isoliensinine has demonstrated significant anti-tumor activity across a range of cancer cell lines and in vivo models. Its multifaceted mechanism of action makes it a promising candidate for both monotherapy and combination therapy.
Key Mechanisms and Signaling Pathways:
-
Induction of Apoptosis: Isoliensinine induces apoptosis in various cancer cells, including triple-negative breast cancer, hepatocellular carcinoma, and cervical cancer.[2][3] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and subsequent activation of caspase-9 and caspase-3.[2] In some cancers, it triggers apoptosis through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK/JNK signaling pathway.[3]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at the G1 phase in cervical cancer cells by upregulating p21 and downregulating CDK2 and cyclin E.[4]
-
Inhibition of NF-κB Signaling: In hepatocellular carcinoma, isoliensinine has been found to suppress tumor growth by inhibiting the NF-κB signaling pathway.[1][2]
-
Autophagy Modulation: Isoliensinine can induce autophagy-mediated cell death in certain cancer cells by activating the AMPK-TSC2-mTOR signaling pathway.[1][2]
-
Synergistic Effects: In combination with conventional chemotherapeutic agents like cisplatin, isoliensinine has been shown to enhance anti-cancer effects by activating the MAPK/PI3K/AKT pathway.[1][2]
Potential Research Directions:
-
Investigation into the efficacy of isoliensinine in other cancer types, particularly those with high unmet medical needs.
-
Elucidation of the detailed molecular mechanisms underlying its synergistic effects with existing cancer therapies.
-
Development of novel drug delivery systems to improve its bioavailability and targeted delivery to tumor tissues.
-
Preclinical and clinical studies to evaluate the safety and efficacy of isoliensinine as a standalone or adjuvant cancer therapy.
Neuroprotection
Isoliensinine exhibits significant neuroprotective properties, suggesting its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Key Mechanisms and Signaling Pathways:
-
Anti-neuroinflammatory Effects: Isoliensinine has been shown to alleviate lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells by inhibiting the MAPK/NF-κB signaling pathway.[5][6][7]
-
Inhibition of Cholinesterases: It acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This action is a key therapeutic strategy in managing Alzheimer's disease.[1]
-
Calcium Signaling Pathway Inhibition: In animal models of Alzheimer's disease, isoliensinine has been found to ameliorate cognitive dysfunction by inhibiting the calcium signaling pathway.[8]
Potential Research Directions:
-
In-depth studies on the efficacy of isoliensinine in various in vivo models of neurodegenerative diseases.
-
Exploration of its potential to cross the blood-brain barrier and its pharmacokinetic profile in the central nervous system.
-
Investigation into its effects on other pathological hallmarks of neurodegenerative diseases, such as protein aggregation and neuronal loss.
Anti-inflammatory Effects
Isoliensinine possesses potent anti-inflammatory properties, which contribute to its therapeutic effects in various disease models.
Key Mechanisms and Signaling Pathways:
-
Inhibition of Pro-inflammatory Mediators: Isoliensinine has been shown to inhibit the production of pro-inflammatory cytokines.
-
MAPK/NF-κB Pathway Modulation: Similar to its role in neuroprotection, the anti-inflammatory effects of isoliensinine are mediated through the inhibition of the MAPK/NF-κB signaling pathway.[5][6][7] In osteoarthritis models, it has been shown to mitigate chondrocyte pyroptosis via this pathway.[9]
Potential Research Directions:
-
Evaluation of the therapeutic potential of isoliensinine in chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
-
Detailed investigation of its effects on various immune cell populations and their functions.
-
Studies to identify specific molecular targets of isoliensinine within the inflammatory cascade.
Quantitative Data Summary
| Research Area | Model System | Key Findings | Effective Concentration/Dose | Reference |
| Oncology | Triple-Negative Breast Cancer Cells | Induces apoptosis and G1 phase cell cycle arrest. | 10–40 μM | [2] |
| Hepatocellular Carcinoma (Huh-7) Xenograft | Suppresses tumor growth via NF-κB inhibition. | 3–10 mg/kg | [1][2] | |
| Cervical Cancer Cells | Induces cell cycle arrest at G0/G1 phase. | 2–8 µM | [4] | |
| Neuroprotection | Rat Brain Tissue and Plasma | Inhibits acetylcholinesterase and butyrylcholinesterase. | IC50: 6.82 ± 0.25 μM (AChE), 15.51 ± 2.20 μM (BChE) | [1] |
| AlCl3/D-gal-induced AD-like mice | Ameliorates cognitive impairment. | 1, 3, or 10 mg/kg/day | [8] | |
| Anti-inflammation | LPS-stimulated BV2 microglial cells | Diminishes neuroinflammation. | Not specified | [5][6][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of isoliensinine for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Subcutaneously inject cancer cells (e.g., 5x10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer isoliensinine (e.g., via intraperitoneal injection) or vehicle control at the desired dosage and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways
Caption: Isoliensinine's anti-cancer signaling pathways.
References
- 1. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 2. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Isoliensinine confers neuroprotection and alleviates LPS-induced neuroinflammation in microglia by regulating the MAPK/NF-κB signaling [frontiersin.org]
- 7. Frontiers | Isoliensinine confers neuroprotection and alleviates LPS-induced neuroinflammation in microglia by regulating the MAPK/NF-κB signaling [frontiersin.org]
- 8. Isoliensinine ameliorates cognitive dysfunction in AlCl3/D-gal-induced Alzheimer's disease-like mice by inhibiting the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoliensinine suppresses chondrocytes pyroptosis against osteoarthritis via the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
review of literature on Isoline
An In-depth Technical Guide to Isoliensinine: A Literature Review
Disclaimer: This review focuses on the bisbenzylisoquinoline alkaloid Isoliensinine . The term "Isoline" can refer to a different compound, a pyrrolizidine alkaloid, which is outside the scope of this document.
Isoliensinine is a natural compound isolated from the seed embryo of the lotus (Nelumbo nucifera).[1][2] It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-cancer, neuroprotective, anti-inflammatory, and cardiovascular effects.[2][3][4] This technical guide provides a comprehensive review of the existing literature on Isoliensinine, with a focus on its core mechanisms of action, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of Isoliensinine in various cancer cell lines. These values are crucial for understanding the compound's potency and selectivity.
Table 1: IC50 Values of Isoliensinine in Lung Adenocarcinoma (LUAD) Cell Lines [5]
| Cell Line | Cell Type | IC50 (μM) |
| H1299 | Human non-small cell lung cancer | 6.98 |
| A549 | Human lung adenocarcinoma | 17.24 |
| H1650 | Human non-small cell lung cancer | 16.00 |
| BEAS-2B | Normal human bronchial epithelial | 28.65 |
Table 2: IC50 Values of Isoliensinine in Triple-Negative Breast Cancer (TNBC) Cell Lines [6]
| Cell Line | Incubation Time | IC50 (μM) |
| MDA-MB-231 | 24 h | 108.1 |
| 48 h | 22.78 | |
| 72 h | 18.34 |
Key Signaling Pathways and Mechanisms of Action
Isoliensinine exerts its biological effects by modulating several key signaling pathways. These pathways are central to cellular processes such as proliferation, apoptosis, and inflammation.
Anti-Cancer Mechanisms
In cancer cells, Isoliensinine has been shown to induce apoptosis (programmed cell death) and autophagy, as well as inhibit cell proliferation, migration, and invasion.[3][5]
-
p38 MAPK/JNK Signaling Pathway: Isoliensinine activates the p38 MAPK and JNK signaling pathways, which are involved in cellular stress responses and apoptosis.[1][6] This activation is linked to the generation of reactive oxygen species (ROS).[1]
-
AMPK–TSC2–mTOR Signaling Pathway: Isoliensinine can induce autophagy-mediated cell death in some cancer cells by activating the AMPK–TSC2–mTOR pathway.[3]
-
APEX1 Inhibition: In lung adenocarcinoma, Isoliensinine directly interacts with and inhibits APEX1, a DNA repair enzyme, leading to increased ROS production and subsequent anti-tumor effects.[5]
Caption: Isoliensinine's anti-cancer signaling pathways.
Neuroprotective Mechanisms
Isoliensinine has demonstrated potential in ameliorating neurodegenerative conditions like Alzheimer's disease.[7]
-
Calcium Signaling Pathway: It has been shown to inhibit the calcium signaling pathway, which plays a crucial role in neuronal function and excitotoxicity.[7] By regulating calcium homeostasis, Isoliensinine can protect neurons from damage.
Caption: Isoliensinine's neuroprotective mechanism.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the biological functions of Isoliensinine.
Cell Viability and Proliferation Assays
-
CCK-8 Assay:
-
Seed cells in 96-well plates at a specified density.
-
After cell adherence, treat with varying concentrations of Isoliensinine for 48 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[5]
-
-
Colony Formation Assay:
-
Plate cells in 6-well plates at a low density (e.g., 1 x 10³ cells/well).
-
Treat with Isoliensinine for 48 hours.
-
Replace the medium with fresh medium and culture for approximately two weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies to assess the long-term proliferative capacity.[6]
-
Cell Migration and Invasion Assays
-
Transwell Assay:
-
Use Transwell chambers with or without a Matrigel coating for invasion and migration assays, respectively.
-
Seed cells in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treat cells with Isoliensinine.
-
After incubation, remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface.
-
Count the stained cells under a microscope.[5]
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry:
-
Treat cells with Isoliensinine for the desired time.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
For apoptosis analysis, stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For cell cycle analysis, fix cells in ethanol and stain with PI containing RNase.
-
Analyze the stained cells using a flow cytometer.[5]
-
Protein Expression and Pathway Activation Analysis
-
Western Blotting:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p38, JNK, APEX1, cleaved PARP-1) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
-
Caption: General experimental workflow for Isoliensinine research.
Conclusion
Isoliensinine is a promising natural compound with multifaceted pharmacological activities, particularly in the realms of oncology and neuroprotection. Its ability to modulate key signaling pathways, such as the p38 MAPK/JNK and calcium signaling pathways, underscores its therapeutic potential. The quantitative data and detailed experimental protocols summarized in this guide provide a solid foundation for further research and development of Isoliensinine as a potential therapeutic agent. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in more complex in vivo models and eventually in clinical settings to fully elucidate its therapeutic utility.
References
- 1. Isoliensinine induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 3. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoliensinine: A Natural Compound with "Drug-Like" Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoliensinine exerts antitumor effects in lung adenocarcinoma by inhibiting APEX1-driven ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoliensinine ameliorates cognitive dysfunction in AlCl3/D-gal-induced Alzheimer's disease-like mice by inhibiting the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Isolation and Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of specific cell populations from heterogeneous samples is a critical step in many cell-based assays, enabling detailed study of cellular functions, disease mechanisms, and the effects of therapeutic agents. The following application notes and protocols describe a general workflow for the enrichment and subsequent culture of target cells from a biological fluid, such as whole blood, using a microfluidic-based isolation system. While a specific commercial product named "Isoline" was not identified, the principles and protocols outlined below are based on common and well-established cell separation technologies, such as those employing immunocapture and size-based filtration, often integrated into microfluidic devices.[1][2][3][4][5][6][7] These protocols are intended to serve as a comprehensive guide for researchers.
Principle of Cell Isolation
The isolation of rare cells, such as Circulating Tumor Cells (CTCs), from a complex sample like blood, relies on exploiting the unique physical or biological properties of the target cells.[4][5]
-
Biophysical Separation: This method leverages differences in physical properties between target cells and other cells in the sample. Key parameters include cell size, deformability, and density.[1][3][6] For instance, many tumor cells are larger than hematopoietic cells.[1]
-
Biochemical Separation (Immunocapture): This technique utilizes the specific binding of antibodies to cell surface antigens.[2][4] For example, antibodies targeting the Epithelial Cell Adhesion Molecule (EpCAM) are commonly used to capture CTCs of epithelial origin.[2][8]
The following protocols are based on a hypothetical integrated system that may employ one or both of these principles for efficient cell enrichment.
Quantitative Data Summary
The efficiency of cell isolation protocols is a key parameter. The following table summarizes representative recovery rates and purity achieved by various microfluidic-based cell separation platforms, as reported in the literature.
| Platform/Method | Target Cell Type | Recovery Rate (%) | Purity | Reference |
| Microfluidic Chip (Trapezoidal Channel) | HeLa cells spiked in whole blood | 87.1% | ~4 log depletion of WBCs | [9] |
| VTX-1 Liquid Biopsy System | Spiked breast or lung cancer cell lines | 69.0% - 79.5% | <100 WBCs per mL | |
| Spiral Microfluidic Chip | Head and Neck Cancer Cells | Not Specified | Not Specified | [3] |
| Integrated Immunoaffinity Device | Pancreatic Cancer Cells | ≥97% | >76% | [3] |
| DLD Array (Integrated Device) | Breast, liver, and lung cancer cells | >90% | >50% |
WBCs: White Blood Cells; DLD: Deterministic Lateral Displacement
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Whole Blood
This protocol describes the initial processing of a whole blood sample to prepare it for cell isolation.
Materials:
-
Whole blood collected in EDTA or other appropriate anticoagulant tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Red Blood Cell (RBC) Lysis Buffer
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
Procedure:
-
Sample Collection: Collect whole blood according to standard phlebotomy procedures.
-
Dilution: Dilute the blood sample 1:1 with sterile PBS in a 50 mL conical tube.
-
RBC Lysis (Optional, dependent on isolation system):
-
Add 10 volumes of RBC Lysis Buffer to the diluted blood.
-
Incubate for 10-15 minutes at room temperature with gentle rocking.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant, leaving the cell pellet.
-
-
Washing:
-
Resuspend the cell pellet in 10 mL of sterile PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Final Resuspension: Resuspend the cell pellet in an appropriate buffer compatible with the cell isolation system to achieve the desired cell concentration.
Protocol 2: Target Cell Isolation Using a Microfluidic System
This protocol provides a generalized workflow for isolating target cells using a microfluidic device. Users should refer to the specific manufacturer's instructions for their particular system.
Materials:
-
Prepared single-cell suspension
-
Microfluidic cell isolation device and associated instrument
-
Sheath fluid and running buffers (as specified by the manufacturer)
-
Collection tubes
Procedure:
-
System Priming: Prime the microfluidic system and the chip with the appropriate buffers as per the manufacturer's protocol. This step is crucial to remove any air bubbles and ensure smooth fluid flow.
-
Sample Loading: Load the prepared single-cell suspension into the sample inlet of the microfluidic chip.
-
Cell Separation: Initiate the separation process on the instrument. The cells will be processed through the microfluidic channels where target cells are isolated based on the device's specific mechanism (e.g., capture by antibody-coated posts or deflection into a specific channel).
-
Elution and Collection: After the separation run, elute the captured target cells from the chip into a sterile collection tube. The waste, containing non-target cells, will be directed to a separate outlet.
-
Cell Counting and Viability Assessment: Perform a cell count and assess viability of the isolated cells using a hemocytometer and Trypan Blue staining or an automated cell counter.
Protocol 3: Post-Isolation Cell Culture
This protocol outlines the steps for culturing the isolated target cells.
Materials:
-
Isolated target cells
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[10]
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Seeding:
-
Centrifuge the collected cell suspension at 200 x g for 5 minutes.[11]
-
Resuspend the cell pellet in an appropriate volume of pre-warmed complete culture medium.
-
Transfer the cell suspension to a suitable culture vessel (e.g., T25 flask).
-
-
Incubation: Place the culture vessel in a humidified incubator at 37°C with 5% CO2.
-
Medium Change: For adherent cells, gently replace the medium after 24 hours to remove non-adherent cells and debris.[11] For suspension cells, pellet the cells by centrifugation and resuspend in fresh medium. Subsequent medium changes should be performed every 2-3 days.
-
Sub-culturing (Passaging):
-
Adherent Cells: When cells reach 70-80% confluency, wash with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and re-seed a fraction of the cells into new culture vessels.[12]
-
Suspension Cells: Dilute the cell suspension with fresh medium to the recommended cell density.
-
-
Cryopreservation: For long-term storage, cells can be frozen in a cryopreservation medium (e.g., complete medium with 10% DMSO) and stored in liquid nitrogen.[11]
Visualizations
Caption: Experimental workflow for cell isolation and culture.
Caption: Immunocapture principle and downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Novel Isolating Approaches to Circulating Tumor Cell Enrichment Based on Microfluidics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Isolating Approaches to Circulating Tumor Cell Enrichment Based on Microfluidics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for enrichment of circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of enrichment methods for circulating tumor cells: from single modality to hybrid modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development and clinical validation of a microfluidic-based platform for CTC enrichment and downstream molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. medium.com [medium.com]
Application Notes and Protocols for the Use of Isoprenaline and Isoliquiritigenin in Animal Models
A Note on Terminology: The term "Isoline" is not commonly found in scientific literature. Our research indicates that this may be a colloquialism or a misspelling of either Isoprenaline (also known as Isoproterenol), a synthetic catecholamine, or Isoliquiritigenin , a natural flavonoid. This document provides detailed application notes and protocols for both compounds in animal models to ensure comprehensive coverage for your research needs.
Part 1: Isoprenaline (Isoproterenol) in Animal Models
Isoprenaline is a non-selective β-adrenergic receptor agonist widely used to induce cardiac stress in animal models, leading to conditions such as cardiac hypertrophy and myocardial infarction. Its potent effects on the cardiovascular system make it a valuable tool for studying heart disease and evaluating potential therapeutic agents.
Mechanism of Action
Isoprenaline primarily acts as a potent agonist for both β1 and β2 adrenergic receptors.[1][2] In the heart (predominantly β1 receptors), this leads to increased heart rate, contractility, and conduction velocity.[1][3] In peripheral blood vessels and bronchial smooth muscle (predominantly β2 receptors), it causes vasodilation and bronchodilation.[1] The sustained stimulation of β-adrenergic receptors by high doses of isoprenaline results in myocardial cell damage, fibrosis, and hypertrophy, mimicking pathological cardiac conditions.
Signaling Pathway
The binding of isoprenaline to β-adrenergic receptors activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the characteristic physiological effects.
Caption: Isoprenaline signaling pathway in cardiomyocytes.
Experimental Protocols
1. Induction of Cardiac Hypertrophy in Mice
-
Compound Preparation: Dissolve Isoprenaline hydrochloride in sterile saline (0.9% NaCl).
-
Administration:
-
Subcutaneous Injections: Administer isoprenaline via subcutaneous injection at doses ranging from 2 to 10 mg/kg/day for a period of 2 weeks.[4][5]
-
Subcutaneous Mini-pumps: For continuous infusion, use osmotic mini-pumps to deliver isoprenaline at a constant rate (e.g., 2, 4, or 10 mg/kg/day) for 2 weeks.[4][5]
-
-
Assessment:
-
Perform electrocardiogram (ECG) and echocardiography to assess cardiac function.[4][5]
-
At the end of the study, sacrifice the animals and collect heart tissue for histological analysis (e.g., H&E staining for myocyte size, Masson's trichrome for fibrosis) and gene expression analysis of hypertrophic and fibrotic markers.[4][6]
2. Induction of Myocardial Infarction in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are frequently used.
-
Compound Preparation: Dissolve Isoprenaline hydrochloride in sterile saline.
-
Administration: Administer isoprenaline subcutaneously at doses ranging from 85 to 150 mg/kg. Often, two injections are given 24 hours apart.[7][8][9]
-
Assessment:
-
Monitor ECG for changes indicative of myocardial infarction (e.g., ST-segment elevation).[7][9]
-
Collect blood samples to measure cardiac injury biomarkers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).[8]
-
Perform histological examination of the heart tissue to confirm myocardial necrosis and inflammatory cell infiltration.[7][8]
-
Quantitative Data Summary
| Animal Model | Application | Compound | Dosing Regimen | Key Findings | Reference |
| C57BL/6J Mice | Cardiac Hypertrophy | Isoprenaline | 2, 4, 10 mg/kg/day (Subcutaneous injection or mini-pump) for 2 weeks | Increased heart weight, altered ECG parameters, increased heart wall thickness. | [4][5] |
| C57BL/6J Mice | Cardiac Hypertrophy | Isoprenaline | 7.5 mg/kg/day (Subcutaneous injection) for 2 weeks | Significant cardiac hypertrophy. | [6] |
| Swiss-Webster Mice | Myocardial Injury | Isoprenaline | 100 mg/kg/day (Subcutaneous injection) for 5 days | Increased left and right ventricular weight, endocardial injury, and diastolic dysfunction. | [10] |
| Wistar Rats | Myocardial Infarction | Isoprenaline | 85, 100, 150 mg/kg (Two subcutaneous injections, 24h apart) | Dose-dependent increase in CK-MB and LDH levels, histological evidence of myocardial infarction. | [7][8][9] |
| Sprague Dawley Rats | Cardiotoxicity | Isoprenaline | 5.25 or 8.5 mg/kg (Two subcutaneous injections, 24h apart) | Increased serum levels of TNF-α and IL-6. | [11] |
Part 2: Isoliquiritigenin in Animal Models
Isoliquiritigenin (ISL) is a flavonoid derived from the licorice root with a range of reported biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.
Mechanism of Action
Isoliquiritigenin exerts its effects through multiple signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[12][13][14] By promoting Nrf2 activation, ISL enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[13] ISL has also been shown to inhibit the pro-inflammatory NF-κB signaling pathway and the VEGF/VEGFR-2 pathway involved in angiogenesis.[15][16]
Signaling Pathways
1. Nrf2/ARE Signaling Pathway
Caption: Isoliquiritigenin activates the Nrf2/ARE pathway.
2. Experimental Workflow for Neuroprotection Studies
Caption: Workflow for evaluating Isoliquiritigenin in a Parkinson's disease model.
Experimental Protocols
1. Neuroprotection in a Parkinson's Disease Mouse Model
-
Animal Model: C57BL/6 mice.
-
Disease Induction: Establish a Parkinson's disease model using 6-hydroxydopamine (6-OHDA).[14]
-
Compound Preparation: Dissolve Isoliquiritigenin in a suitable vehicle (e.g., DMSO and saline).
-
Administration: Administer ISL at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.[14]
-
Assessment:
-
Evaluate motor function using tests like the apomorphine-induced rotation test.[14]
-
Analyze brain tissue (substantia nigra) for markers of neuroprotection (e.g., tyrosine hydroxylase) and neuroinflammation (e.g., Iba1, IL-1β, IL-6, TNF-α) using techniques like Western blotting and immunohistochemistry.[14]
-
Measure the expression of Nrf2 and its downstream target NQO-1.[14]
-
2. Anti-Cancer Activity in a Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c-nu/nu).
-
Tumor Induction: Subcutaneously implant human cancer cells (e.g., Hep3B for liver cancer, or breast cancer cell lines).[17]
-
Compound Preparation: Prepare ISL in a vehicle like PBS.[16]
-
Administration: Administer ISL via intraperitoneal injection at doses of 25 mg/kg/day and 50 mg/kg/day.[16]
-
Assessment:
Quantitative Data Summary
| Animal Model | Application | Compound | Dosing Regimen | Key Findings | Reference |
| C57BL/6 Mice | Parkinson's Disease | Isoliquiritigenin | 20 mg/kg (i.p.) | Reduced rotational behavior, decreased expression of Iba1, IL-1β, IL-6, and TNF-α, and upregulated Nrf2 and NQO-1. | [14] |
| BALB/c-nu/nu Mice | Breast Cancer Xenograft | Isoliquiritigenin | 25 and 50 mg/kg/day (i.p.) | Significantly suppressed tumor growth (50-65% inhibition) and reduced tumor weight. | [16] |
| BALB/c-nu/nu Mice | Endometrial Cancer Xenograft | Isoliquiritigenin | 1 mg/kg (i.p.) | Significantly decreased tumor size. | [18] |
| C57BL/6J Mice | High-Fat Diet-Induced Obesity | Isoliquiritigenin | 50 mg/kg/day (gavage) for 8 weeks | Significantly reduced body weight gain and adipose tissue weight. | [19] |
| Sprague-Dawley Rats | Pharmacokinetics | Isoliquiritigenin | 20, 50, 100 mg/kg (oral) | Oral bioavailability ranged from 22.70% to 33.62%. | [20] |
References
- 1. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bioclima.ro [bioclima.ro]
- 8. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoliquiritigenin Provides Protection and Attenuates Oxidative Stress-Induced Injuries via the Nrf2-ARE Signaling Pathway After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoliquiritigenin attenuates neuroinflammation in mice model of Parkinson’s disease by promoting Nrf2/NQO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling [frontiersin.org]
- 16. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoliquiritigenin | ISL | antiviral | antitumor | TargetMol [targetmol.com]
- 18. Isoliquiritigenin induces apoptosis and autophagy and inhibits endometrial cancer growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isoliquiritigenin Ameliorates High-Fat Diet-Induced Obesity in Mice by Activating Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Compounds Referred to as "Isoline"
Introduction
Application Note 1: Isoline (Pyrrolizidine Alkaloid) for In Vivo Toxicity Studies
Audience: Toxicologists, pharmacologists, and researchers studying drug-induced liver injury.
Core Application: To induce and study hepatotoxicity in rodent models. This compound is a retronecine-type pyrrolizidine alkaloid (PA) isolated from the traditional Chinese medicinal herb Ligularia duciformis.[1] It is known to be a potent hepatotoxin, making it a tool compound for research into the mechanisms of liver injury.
Data Presentation: this compound (Pyrrolizidine Alkaloid) Dosage
| Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Mice | Intraperitoneal (i.p.) | 100 mg/kg | Oxidative injury in various organs | [1] |
| Mice | Intraperitoneal (i.p.) | Not specified | Comparison of toxicity with other PAs | [2] |
| Mice | Oral (gavage) | 40 mg/kg (of Retrorsine, a related PA) | Kinetics of DNA adduct formation | [3] |
Note: Data on specific dosages for this particular PA are limited. The 100 mg/kg dose is reported to induce significant oxidative injury.[1] Researchers should conduct a pilot study to determine the optimal dose for their specific experimental endpoint.
Experimental Protocol: Induction of Acute Hepatotoxicity in Mice
This protocol is a general guideline for inducing liver injury using this compound.
-
Animal Model: Male ICR or C57BL/6 mice, 8-10 weeks old.
-
Compound Preparation:
-
Due to the likely poor water solubility of this compound, a common vehicle is required.
-
Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO).
-
Dilute the DMSO stock solution with sterile saline or corn oil to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid vehicle-induced toxicity.
-
Prepare a vehicle-only control solution with the same final concentration of DMSO.
-
-
Dosing Regimen:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into a control group and a treatment group (n=6-8 per group).
-
Administer a single dose of this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal injection.
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur) at regular intervals.
-
At a predetermined time point (e.g., 36-48 hours post-injection), euthanize the animals.[1]
-
Collect blood via cardiac puncture for serum biochemistry analysis (e.g., ALT, AST levels) to assess liver damage.[2]
-
Harvest the liver and other organs. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining). The remaining tissue can be snap-frozen in liquid nitrogen for molecular analyses (e.g., oxidative stress markers, gene expression).[1]
-
Visualization: Proposed Mechanism of this compound-Induced Hepatotoxicity
The toxicity of pyrrolizidine alkaloids is generally understood to proceed via metabolic activation in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism of this compound, a pyrrolizidine alkaloid from Ligularia duciformis, by rodent liver microsomal esterase and enhanced hepatotoxicity by esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The long persistence of pyrrolizidine alkaloid-derived DNA adducts in vivo: kinetic study following single and multiple exposures in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Isoline Stock Solutions
Introduction
Isoline is a retronecine-type pyrrolizidine alkaloid isolated from the traditional Chinese medicinal herb Ligularia duciformis.[1] It is utilized in research to study cellular mechanisms, particularly those related to oxidative stress. Studies have shown that this compound can induce oxidative injury and decrease cellular levels of reduced glutathione (GSH), a key antioxidant.[1] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reproducible results in downstream applications, including cell-based assays and in vivo studies.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, primarily using Dimethyl Sulfoxide (DMSO) as the solvent.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Source |
| CAS Number | 30000-36-3 | [1][2][3] |
| Molecular Formula | C₂₀H₂₉NO₇ | [1][2][3][4] |
| Molecular Weight | 395.45 g/mol | [1][2][3][4] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥97% (Recommended for research applications) | |
| Type of Compound | Alkaloid | [1] |
Solubility Data
This compound is sparingly soluble in aqueous solutions and exhibits good solubility in several organic solvents. The choice of solvent is critical and should be compatible with the intended experimental system. For most cell culture applications, DMSO is the recommended solvent.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM this compound stock solution, a common starting concentration for subsequent dilutions to working concentrations.
4.1. Materials and Equipment
-
This compound powder (Purity ≥97%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Sterile, calibrated pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
4.2. Safety Precautions
-
Standard laboratory safety practices should be strictly followed.
-
This compound is a pyrrolizidine alkaloid, and compounds in this class can be hepatotoxic. Handle the powder and concentrated solutions in a chemical fume hood.
-
Wear appropriate PPE at all times to avoid inhalation, ingestion, or skin contact.
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.
4.3. Step-by-Step Procedure
-
Calculate the Required Mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 395.45 g/mol × 1000 mg/g Mass (mg) = 3.95 mg
-
Weighing the this compound Powder:
-
Place a sterile, pre-labeled 1.5 mL amber microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh approximately 3.95 mg of this compound powder directly into the tube.
-
Record the exact mass for precise concentration calculation.
-
-
Dissolution in DMSO:
-
Using a calibrated pipette, add 1.0 mL of sterile DMSO to the tube containing the weighed this compound powder.
-
Tightly cap the tube to prevent contamination and solvent evaporation.
-
-
Complete Solubilization:
-
Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If needed, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), and the date of preparation.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Desiccation is recommended for the solid compound.[1] Avoid repeated freeze-thaw cycles.
-
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions for a typical cell culture experiment.
5.2. Postulated Signaling Pathway Involvement
This compound has been shown to induce cytotoxicity by decreasing cellular levels of reduced glutathione (GSH).[1] This suggests an interference with the cellular redox balance, leading to oxidative stress. The diagram below illustrates a simplified pathway of oxidative stress and the potential point of action for this compound.
References
Application Notes & Protocols: Isoquinoline Alkaloids in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, many of which are pharmacologically active. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the analysis of these compounds in various matrices. It offers high sensitivity and selectivity, enabling applications from pharmacokinetic studies to metabolite identification and quality control of herbal medicines.[1][2][3][4] This document provides an overview of the applications of mass spectrometry in the study of isoquinoline alkaloids, with a specific focus on Berberine, a well-characterized and medicinally important member of this class. Detailed protocols for sample analysis and data on its biological activity are presented.
Application Notes
Pharmacokinetic (PK) Studies and Drug Development
Mass spectrometry is a cornerstone of pharmacokinetic analysis, allowing for the sensitive quantification of drugs and their metabolites in biological fluids over time.[5] For isoquinoline alkaloids like Berberine, which often exhibit low plasma concentrations after oral administration, highly sensitive LC-MS/MS methods are essential.[6][7] These studies are critical in drug development to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a validated LC-MS/MS method has been used to study the pharmacokinetic drug-drug interaction between Berberine and Irbesartan in rats, highlighting its utility in ensuring the safety and efficacy of combination therapies.[8] Furthermore, UPLC-MS/MS has been employed to compare the pharmacokinetic profiles of novel Berberine derivatives, aiding in the selection of candidates with improved bioavailability.[9]
Metabolite Identification
Understanding the metabolic fate of a drug candidate is a crucial aspect of its development. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, is a powerful technique for identifying unknown metabolites.[10] In the case of Berberine, UHPLC-Q-TOF-MS has been used to rapidly identify numerous metabolites in rat plasma.[10] This information is vital for a comprehensive understanding of the compound's biological activity and potential toxicity.
Natural Product Analysis and Quality Control
Many isoquinoline alkaloids are derived from medicinal plants.[11] Mass spectrometry is widely used for the qualitative and quantitative analysis of these alkaloids in plant extracts.[1][12] This is important for the standardization and quality control of herbal medicines, ensuring their safety and efficacy. For example, a UPLC-MS/MS method has been developed for the simultaneous quantification of nine bioactive compounds, including various isoquinoline alkaloids, in different species of Berberis.[11]
Elucidation of Mechanism of Action
Mass spectrometry can be indirectly applied to help elucidate the mechanism of action of isoquinoline alkaloids. By quantifying changes in endogenous small molecules, lipids, or proteins, MS-based metabolomics, lipidomics, and proteomics can provide insights into the biological pathways affected by the compound.[13][14][15] Berberine, for example, is known to activate the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.[16][17][18] This has been linked to its beneficial effects in metabolic diseases like diabetes.[17][19]
Quantitative Data Summary
The following tables summarize quantitative data from various LC-MS/MS methods for the analysis of Berberine.
Table 1: LC-MS/MS Method Parameters for Berberine Quantification
| Parameter | Method 1[8] | Method 2[20] | Method 3[21] |
| Matrix | Rat Plasma | Human Plasma | Human Plasma |
| Internal Standard | Diphenhydramine | Chlorobenzylidine | Berberine-d6 |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| LC Column | Agilent Welchrom C18 | Hanbon Lichrospher 5-C18 | Kinetex C18 |
| Mobile Phase | Methanol:Acetonitrile:Water with 0.5% Formic Acid | Acetonitrile and 10mM Ammonium Acetate with 0.1% Formic Acid | Acetonitrile and 10mM Ammonium Formate with 0.1% Formic Acid |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| MRM/SIM Transition | m/z 336.1 → 320.0 | m/z 336.1 | m/z 337.0 → 321.0 |
Table 2: Method Validation Data for Berberine Quantification
| Parameter | Method 1[8] | Method 2[20] | Method 3[21] |
| Linearity Range | 0.5 - 100 ng/mL | 0.020 - 3.0 ng/mL | 1 - 50 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.020 ng/mL | 1 pg/mL |
| Intra-day Precision (%RSD) | < 12.33% | < 6.7% | < 20% |
| Inter-day Precision (%RSD) | < 12.33% | < 7.7% | < 20% |
| Accuracy | < 12.33% | Not Reported | < 20% |
Experimental Protocols
Protocol 1: Quantification of Berberine in Human Plasma by LC-MS/MS
This protocol is adapted from a sensitive and rapid method for the determination of Berberine in human plasma.[21]
1. Materials and Reagents:
-
Berberine standard
-
Berberine-d6 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of Berberine-d6 internal standard solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC or equivalent
-
Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 µm)
-
Guard Column: C18 (4 x 2.0 mm)
-
Mobile Phase: Isocratic elution with 50:50 (v/v) 10 mM ammonium formate/0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 15°C
-
Injection Volume: 20 µL
-
MS System: Sciex API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Berberine: Precursor ion m/z 337.0 → Product ion m/z 321.0
-
Berberine-d6 (IS): Precursor ion m/z 342.5 → Product ion m/z 278.0
-
-
Data Analysis: Use appropriate software to integrate peak areas and calculate the concentration of Berberine based on the peak area ratio to the internal standard and the calibration curve.
Visualizations
Experimental Workflow
References
- 1. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (Open Access) A Sensitive and Rapid LC-MS/MS Method for Determination of Berberine in Human Plasma (2019) | Jae Hee Kim | 1 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. A rapid LC-MS/MS method for simultaneous determination of berberine and irbesartan in rat plasma: Application to the drug-drug pharmacokinetic interaction study after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies of novel berberine derivatives with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of isoquinoline alkaloids and chlorogenic acid in Berberis species using ultra high performance liquid chromatography with hybrid triple quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Applications of Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of berberine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoquinoline Alkaloids as Versatile Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "Isoline" as a specific molecular probe is not prominently featured in current scientific literature, the structurally related and broad class of isoquinoline alkaloids presents a rich source of compounds with significant potential for use as molecular probes in a variety of research and drug discovery applications. Isoquinoline alkaloids are a large family of naturally occurring nitrogen-containing compounds, many of which exhibit potent and specific biological activities.[1][2] Their diverse structures and ability to interact with various biological targets make them ideal candidates for development as molecular probes to investigate cellular signaling pathways, enzyme activity, and other fundamental biological processes.
This document provides a detailed overview of the application of isoquinoline alkaloids as molecular probes, including their mechanisms of action, protocols for their use in key experiments, and quantitative data on their biological activities.
Biological Activities and Potential Applications
Isoquinoline alkaloids have been reported to possess a wide range of biological activities, making them valuable tools for probing various cellular functions. Their applications as molecular probes stem from their ability to specifically modulate these activities.
| Biological Activity | Potential Application as a Molecular Probe | References |
| Antiviral | Investigating viral replication pathways and identifying novel antiviral targets. | [1] |
| Antibacterial | Studying mechanisms of bacterial resistance and identifying new antibacterial agents. | [2][3] |
| Antitumor | Probing cancer cell signaling, proliferation, and apoptosis pathways. | [2] |
| Anti-inflammatory | Elucidating inflammatory signaling cascades and screening for anti-inflammatory compounds. | [1][2] |
| Neuroprotective | Investigating pathways involved in neurodegenerative diseases. | [2] |
| Enzyme Inhibition | Serving as probes for enzyme activity and for high-throughput screening of enzyme inhibitors. | [2] |
Mechanism of Action: Probing Cellular Signaling Pathways
A key application of isoquinoline alkaloids as molecular probes is their ability to interfere with specific signaling pathways. This allows researchers to dissect the roles of these pathways in various physiological and pathological processes.
One of the well-documented mechanisms of action for certain isoquinoline alkaloids is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a crucial transcription factor involved in inflammation, immunity, cell proliferation, and survival.
Below is a diagram illustrating the canonical NF-κB signaling pathway and a potential point of intervention for an isoquinoline alkaloid probe.
Experimental Protocols
The following protocols provide a general framework for using an isoquinoline alkaloid as a molecular probe to investigate its effect on the NF-κB signaling pathway.
Protocol 1: Cell Culture and Treatment
This protocol describes the basic steps for preparing cells for treatment with an isoquinoline alkaloid probe.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isoquinoline alkaloid probe stock solution (in DMSO)
-
NF-κB activator (e.g., TNF-α)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
The next day, replace the medium with fresh, serum-free medium for 2-4 hours before treatment.
-
Prepare working solutions of the isoquinoline alkaloid probe and vehicle control in serum-free medium.
-
Aspirate the medium from the cells and add the medium containing the probe or vehicle. Incubate for the desired pre-treatment time (e.g., 1 hour).
-
Add the NF-κB activator (e.g., TNF-α) to the desired final concentration and incubate for the appropriate time (e.g., 30 minutes for IκBα phosphorylation).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis for downstream analysis.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol is for assessing the phosphorylation and degradation of key proteins in the NF-κB pathway.
Materials:
-
Treated cell pellets (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained when using an isoquinoline alkaloid as a molecular probe. The specific values will vary depending on the compound, cell type, and experimental conditions.
| Parameter | Isoquinoline Probe A | Isoquinoline Probe B | Vehicle Control |
| IC50 for NF-κB Inhibition (µM) | 5.2 | 15.8 | N/A |
| Phospho-IκBα (normalized intensity) | 0.25 | 0.65 | 1.00 |
| IκBα Degradation (% of control) | 15% | 45% | 90% |
| NF-κB Reporter Gene Activity (fold change) | 1.5 | 3.2 | 5.0 |
Discussion and Conclusion
Isoquinoline alkaloids represent a promising and versatile class of natural products for the development and application of molecular probes. Their diverse biological activities and ability to interact with key cellular signaling pathways provide researchers with powerful tools to dissect complex biological processes. The protocols outlined in this document provide a general framework for utilizing these compounds to investigate the NF-κB signaling pathway, a critical regulator of cellular function. By employing these and other experimental approaches, researchers can further elucidate the mechanisms of action of isoquinoline alkaloids and leverage their unique properties for drug discovery and development.
References
Application Notes and Protocols for the Quantitative Analysis of Isoprenaline in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, a non-selective β-adrenergic agonist, is a synthetic catecholamine with potent effects on the cardiovascular and respiratory systems. It is widely used in research to model conditions of cardiac stress and to study the effects of β-adrenergic stimulation in various tissues.[1] Accurate quantitative analysis of Isoprenaline (also referred to as Isoproterenol or ISO) in tissue samples and the downstream effects on its signaling pathways are crucial for understanding its pharmacological and physiological effects. These application notes provide detailed protocols for the quantification of Isoprenaline in tissue samples and for assessing the activation of its primary signaling cascade.
Mechanism of Action: The β-Adrenergic Signaling Pathway
Isoprenaline exerts its effects by binding to and activating β-1 and β-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] This initiates an intracellular signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[1] In cardiac myocytes, PKA phosphorylation of L-type calcium channels and ryanodine receptors increases intracellular calcium, leading to increased heart rate and contractility.[1] In smooth muscle, PKA activation leads to relaxation.[1]
Quantitative Analysis of Isoprenaline in Tissue
The concentration of Isoprenaline in tissue samples can be accurately determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity.[2]
Table 1: Summary of Quantitative Data for Isoprenaline Analysis
| Parameter | HPLC Method | LC-MS/MS Method |
| Linear Range | 10-60 µg/mL[3] | 0.50–300 ng/mL (in plasma)[4] |
| Lower Limit of Quantification (LLOQ) | Not specified | 0.50 ng/mL (in plasma)[4] |
| Recovery | 99.82%[3] | Not specified |
| Precision (RSD%) | Not specified | 0.089% - 0.837% (inter-assay)[4] |
| Accuracy | 90-110% of mean recovery[3] | 98.066% - 100.058% (trueness)[4] |
Experimental Protocols
Protocol for Isoprenaline Extraction from Tissue Samples
This protocol describes the extraction of Isoprenaline from tissue samples for subsequent analysis by HPLC or LC-MS/MS.
Materials:
-
Tissue sample (e.g., heart, lung, smooth muscle)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Centrifuge capable of 10,000 x g and 4°C
-
Microcentrifuge tubes
Procedure:
-
Excise tissue of interest and immediately wash with ice-cold PBS to remove any blood.
-
Blot the tissue dry and record its weight.
-
Add 10 volumes of ice-cold homogenization buffer (e.g., for a 100 mg tissue sample, add 1 mL of buffer).
-
Homogenize the tissue on ice using a suitable homogenizer (e.g., Potter-Elvehjem homogenizer or bead beater).
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the Isoprenaline extract.
-
The supernatant can be directly injected for HPLC or LC-MS/MS analysis or stored at -80°C for later use.
Protocol for Quantitative Analysis of Isoprenaline by LC-MS/MS
This protocol provides a general method for the quantification of Isoprenaline in tissue extracts. Method optimization may be required for specific tissue types and instrument configurations.
Materials and Equipment:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., Prontosil ODS C18)[4]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methanol
-
Mobile Phase C: Triethylamine buffer (pH 6.3)[4]
-
Isoprenaline standard
-
Internal standard (e.g., Dobutamine)[4]
Procedure:
-
Sample Preparation: Use the tissue extract obtained from the protocol above. Spike with a known concentration of the internal standard.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification: Generate a standard curve using known concentrations of Isoprenaline. Determine the concentration of Isoprenaline in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Analysis of Downstream Signaling Pathway Activation
The biological effects of Isoprenaline are mediated through the activation of PKA and the subsequent phosphorylation of its downstream targets. Western blotting and Immunohistochemistry (IHC) are powerful techniques to quantify these changes in tissue samples.
Table 2: Key Downstream Targets of PKA Activated by Isoprenaline
| Protein | Tissue | Function | Reference |
| Phospholamban (PLB) | Cardiac Muscle | Regulates sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity.[5] | [5] |
| Cardiac Troponin I (TnI) | Cardiac Muscle | Modulates the calcium sensitivity of the myofilaments.[5] | [5] |
| Heat Shock Protein 20 (Hsp20) | Cardiac Muscle | Involved in cardioprotection and smooth muscle relaxation.[5] | [5] |
| CREB (cAMP response element-binding protein) | Various Tissues | Transcription factor that regulates gene expression.[6] | [6] |
Protocol for Western Blot Analysis of Phosphorylated PKA Substrates
This protocol describes the detection and quantification of phosphorylated PKA substrates in tissue lysates following Isoprenaline treatment.
Materials:
-
Tissue samples (control and Isoprenaline-treated)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PLB (Ser16), anti-phospho-TnI, anti-phospho-Hsp20, anti-phospho-CREB (Ser133))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., GAPDH).
-
Protocol for Immunohistochemistry (IHC) of Phosphorylated PKA Substrates
This protocol allows for the visualization and localization of phosphorylated PKA substrates within the tissue architecture.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody (as in Western Blot protocol)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP conjugate.
-
-
Visualization and Counterstaining:
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. The positive staining will appear as a brown precipitate. The intensity and distribution of the staining can be semi-quantitatively scored.
-
Visualizations
Caption: Isoprenaline Signaling Pathway.
Caption: Experimental Workflow for Isoprenaline Analysis.
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Item - PKA activity and substrate phosphorylation in response to acute ISO stimulation in WT and gravin-t/t mice. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
Isoline for Protein Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoline Technology
This compound technology represents a powerful, label-free approach for the real-time analysis of biomolecular interactions. This application note provides a detailed overview of the principles and applications of this compound technology in protein binding assays, a critical component of basic research and drug discovery. The technology allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity, providing invaluable insights into the dynamic interactions between proteins, and between proteins and other molecules such as small molecule inhibitors or nucleic acids.
The core principle of this compound technology is analogous to established biosensor techniques like Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR).[1][2][3][4][5] In a typical this compound experiment, one molecule (the ligand) is immobilized on a biosensor surface, and its binding partner (the analyte) is introduced in a solution. The binding event causes a measurable change in a physical property at the sensor surface, such as the interference pattern of light or the refractive index.[6][7][8] This change is monitored in real-time to generate a sensorgram, which plots the binding response against time. From these sensorgrams, key kinetic and affinity parameters can be derived.[7][8]
Key Applications of this compound Technology
-
Quantitative Analysis of Protein-Protein Interactions: Elucidate the binding kinetics and affinity of protein complexes, crucial for understanding signaling pathways and cellular machinery.[3][9][10]
-
Drug Discovery and Development: Screen for and characterize the binding of small molecule inhibitors or therapeutic antibodies to their protein targets.[11][12][13]
-
Epitope Mapping: Determine the binding sites of antibodies on their target antigens.
-
Biologics Quality Control: Assess the binding activity and consistency of recombinant proteins and antibodies.
Experimental Workflow Overview
The general workflow for a protein binding assay using this compound technology involves several key steps, from sample preparation to data analysis.
Detailed Protocols
The following protocols provide a step-by-step guide for performing a protein-protein or protein-small molecule binding assay using this compound technology.
Protocol 1: Protein-Protein Interaction Analysis
This protocol describes the characterization of the interaction between a monoclonal antibody (mAb) as the ligand and a purified antigen as the analyte.
Materials:
-
This compound instrument and appropriate biosensors (e.g., Protein A or amine-reactive)
-
Purified mAb (ligand) in a suitable buffer (e.g., PBS)
-
Purified antigen (analyte) in the same buffer
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
Regeneration buffer (e.g., 10 mM glycine-HCl, pH 1.5)
-
96-well microplate
Procedure:
-
Preparation:
-
Thaw and prepare serial dilutions of the antigen analyte in running buffer. A typical concentration range spans from 10-fold below to 10-fold above the expected dissociation constant (K D).[6]
-
Prepare the mAb ligand at a concentration of 10-20 µg/mL in running buffer.
-
Fill a 96-well plate with the required volumes of running buffer, ligand solution, analyte dilutions, and regeneration buffer.
-
-
Instrument Setup:
-
Power on the this compound instrument and allow it to warm up.
-
Hydrate the biosensors in running buffer for at least 10 minutes before starting the assay.[10]
-
-
Assay Steps (automated by the instrument):
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing running buffer.
-
Ligand Immobilization: Move the biosensors to the wells containing the mAb ligand to allow for its capture on the sensor surface.
-
Second Baseline: Transfer the biosensors back to the running buffer wells to establish a baseline with the immobilized ligand.
-
Association: Move the biosensors to the wells containing the different concentrations of the antigen analyte and monitor the binding in real-time.
-
Dissociation: Transfer the biosensors to wells with running buffer to monitor the dissociation of the antigen from the mAb.
-
Regeneration: If the biosensors are to be reused, dip them into the regeneration buffer to strip the bound ligand and analyte, followed by re-equilibration in running buffer.
-
-
Data Analysis:
-
Process the raw data by subtracting the signal from a reference sensor (without immobilized ligand).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D).[14]
-
Protocol 2: Small Molecule Inhibitor Screening
This protocol outlines a method for characterizing the binding of a small molecule inhibitor to a target protein, such as a kinase.
Materials:
-
This compound instrument and streptavidin biosensors
-
Biotinylated target protein (ligand)
-
Small molecule inhibitors (analytes) dissolved in running buffer (with a low percentage of DMSO, if necessary)
-
Running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO)
-
Regeneration buffer
Procedure:
-
Preparation:
-
Prepare serial dilutions of the small molecule inhibitors in the running buffer.
-
Prepare the biotinylated target protein at a suitable concentration (e.g., 5-10 µg/mL) in running buffer.
-
-
Instrument Setup and Assay:
-
Follow the same instrument setup and biosensor hydration steps as in Protocol 1.
-
The assay steps are similar to Protocol 1, with the biotinylated target protein being immobilized on the streptavidin biosensors.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to obtain the kinetic parameters for the small molecule-protein interaction.
-
Data Presentation
Quantitative data from this compound experiments should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Kinetic and Affinity Data for EGFR Interactions
| Ligand | Analyte | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | K D (M) | Reference |
| Anti-EGFR mAb | A431 cells | (2.7 ± 0.6) x 10⁵ | (1.4 ± 0.5) x 10⁻⁴ | 0.53 ± 0.26 nM | [14] |
| EGF | EGFR | - | - | 1.77 x 10⁻⁷ | [15] |
| mAb LA1 | EGFR | - | - | 2.07 x 10⁻⁹ | [15] |
| Gefitinib | EGFR | - | - | 23 nM (IC₅₀) | [12] |
| Erlotinib | EGFR | - | - | 2 nM (IC₅₀) | [12] |
| Tandyukisin | EGFR (WT) | - | - | 10.6 ± 0.6 nM (IC₅₀) | [11] |
Signaling Pathway Visualization
This compound technology is frequently used to dissect protein-protein interactions within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-studied example where understanding these interactions is crucial for cancer research.[16][17][18]
Upon ligand (e.g., EGF) binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins containing SH2 or PTB domains.[19] This initiates downstream cascades like the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[19]
References
- 1. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. affiniteinstruments.com [affiniteinstruments.com]
- 5. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 8. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Label-Free Kinetic Analysis of an Antibody–Antigen Interaction Using Biolayer Interferometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | EGFR-Dependent Extracellular Matrix Protein Interactions Might Light a Candle in Cell Behavior of Non-Small Cell Lung Cancer [frontiersin.org]
- 17. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Isoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoline.
Troubleshooting Guide & FAQs
Q1: I'm having trouble dissolving this compound in DMSO. The product datasheet says it's soluble, but it's not dissolving completely in my experiment. What could be the issue?
While this compound is known to be soluble in DMSO, several factors during your experimental setup can affect its dissolution.[1] Here are some common causes and troubleshooting steps:
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even a small amount of water can significantly decrease the solubility of certain compounds.
-
Solution: Use anhydrous DMSO from a freshly opened bottle or a properly stored container. Handle the solvent in a low-humidity environment and keep the container tightly sealed when not in use.
-
-
Compound Form: The physical form of the compound can impact its solubility. Amorphous compounds tend to dissolve more readily than their crystalline counterparts.
-
Solution: If you suspect the crystalline form is hindering dissolution, try gentle heating and sonication as described in the protocol below.
-
-
Temperature: Solubility is often temperature-dependent.
-
Solution: Gently warming the solution to 37°C can aid in dissolution. Combine this with mechanical agitation like vortexing or sonication for best results.[1]
-
-
Concentration: You may be attempting to prepare a stock solution that is above this compound's solubility limit in DMSO.
Q2: My this compound/DMSO stock solution was clear, but a precipitate formed after I diluted it with my aqueous buffer/cell culture medium. Why did this happen and how can I prevent it?
This is a common phenomenon known as precipitation upon solvent-shifting. It occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is less soluble.
-
Solution:
-
Slow Dilution: Add the this compound/DMSO stock solution dropwise to your aqueous buffer or medium while gently vortexing or stirring. This gradual change in solvent polarity can help keep the compound in solution.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution (typically ≤0.5% is well-tolerated by most cell lines).
-
Intermediate Dilution Step: Perform a serial dilution. First, dilute your stock in a small volume of a buffer that can tolerate a higher DMSO concentration, and then perform the final dilution into your experimental medium.
-
Q3: What is the recommended method for preparing an this compound stock solution in DMSO?
Following a standardized protocol can help ensure consistent and complete dissolution. Please refer to the detailed experimental protocol provided in this guide.
Q4: How should I store my this compound/DMSO stock solution?
For optimal stability, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or colder in tightly sealed vials to prevent moisture absorption.[1] It is best to prepare small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: this compound Solubility
Quantitative solubility data for this compound in specific solvents is not consistently available in published literature. However, qualitative solubility information indicates that this compound is soluble in a range of organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Acetone | Soluble[1] |
Experimental Protocols
Protocol for Preparing an this compound Stock Solution in DMSO
This protocol outlines the steps for dissolving this compound in DMSO to create a stock solution for use in in vitro experiments.
Materials:
-
This compound powder (CAS: 30000-36-3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Incubator or water bath set to 37°C (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration.
-
-
Dissolution:
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles are visible.
-
If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[1]
-
If dissolution is still incomplete, gently warm the solution to 37°C for a short period, followed by another round of vortexing and sonication.[1]
-
-
Final Steps:
-
Once the this compound is completely dissolved and the solution is clear, it is recommended to sterile-filter the stock solution using a 0.22 µm syringe filter, especially for cell culture applications.
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or colder, protected from light.
-
Signaling Pathway
This compound and the Keap1-Nrf2 Oxidative Stress Response Pathway
This compound has been reported to induce oxidative injury and modulate cellular levels of glutathione (GSH), a key antioxidant.[1] This suggests an interaction with cellular pathways that respond to oxidative stress, such as the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.
References
troubleshooting Isoline experiment variability
Welcome to the technical support center for Isoline-based assays. This resource provides troubleshooting guides and answers to frequently asked questions to help you address variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound experiments?
A1: Variability in this compound experiments can arise from several factors, broadly categorized as biological, technical, and procedural. Key sources include:
-
Cell Health and Culture Conditions: Variations in cell passage number, cell density, and media composition can significantly impact results.[1][2]
-
Reagent Quality and Handling: Inconsistent reagent quality, improper storage, or freeze-thaw cycles can lead to performance degradation.
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling is a major contributor to variability, especially in high-throughput screening (HTS).
-
Plate Effects: Edge effects, caused by evaporation, and plate-to-plate variation can introduce systematic errors.[3]
-
Incubation Conditions: Fluctuations in temperature and CO2 levels during incubation can affect cell health and assay performance.[4]
-
Instrument Performance: Variations in plate reader sensitivity or calibration can lead to inconsistent measurements.[5]
Q2: What is an acceptable Z'-factor for an this compound HTS assay?
A2: The Z'-factor is a statistical measure of assay quality.[5][6] A Z'-factor above 0.5 is generally considered indicative of a robust and reliable assay.[6] However, the optimal Z'-factor can be assay-dependent.
Q3: How can I minimize edge effects in my 384-well plates?
A3: Edge effects, primarily due to evaporation in the outer wells of a microplate, can be minimized by:
-
Not using the outer wells for experimental samples. Instead, fill these wells with sterile media or buffer to create a humidity barrier.[3]
-
Ensuring proper humidity in the incubator.[3]
-
Using microplates with low-evaporation lids.
Q4: My this compound assay signal is drifting during a long HTS run. What could be the cause?
A4: Assay drift, a gradual change in signal over the course of a run, can be caused by:
-
Reagent Degradation: One or more of your reagents may not be stable over the duration of the experiment.[5]
-
Temperature Fluctuations: Changes in the ambient temperature or the plate reader's internal temperature can affect enzymatic reactions or fluorescent signals.[5]
-
Instrument Instability: The plate reader's lamp or detector may not be stable over long periods.[5]
To mitigate this, consider running plates in a randomized order and using robust normalization methods.[5]
Troubleshooting Guides
Guide 1: High Well-to-Well Variability
If you are observing high variability between replicate wells, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Success Metric |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between plating each set of replicates. | Coefficient of Variation (CV) of cell number per well is <10%. |
| Pipetting Inaccuracy | Calibrate and verify the performance of all pipettes and liquid handlers.[7] Use reverse pipetting for viscous solutions. | CV of replicate measurements is <15%. |
| Poor Mixing of Reagents | Gently mix the plate after reagent addition using a plate shaker or by gentle tapping. | Visual confirmation of a homogenous solution in each well. |
| Cell Clumping | Use a cell-dissociation reagent like TrypLE and gently pipette to break up clumps before seeding. | Microscopic examination shows a majority of single cells. |
Guide 2: Low Signal-to-Background Ratio
A low signal-to-background (S/B) ratio can make it difficult to distinguish true hits from noise.
| Potential Cause | Troubleshooting Step | Success Metric |
| Suboptimal Reagent Concentration | Perform a titration of key reagents (e.g., this compound activator, detection antibody) to find the optimal concentrations. | S/B ratio > 10 (assay dependent).[5] |
| High Background from Media | If using a fluorescence-based readout, switch to a phenol red-free medium to reduce autofluorescence.[8] | Background fluorescence is reduced by at least 50%. |
| Insufficient Incubation Time | Optimize the incubation time for the stimulation and detection steps. | Time-course experiment shows a clear peak in signal at a specific time point. |
| Low Cell Number | Increase the cell seeding density.[8] | Signal intensity increases without a proportional increase in background. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for a 384-Well this compound Assay
Objective: To determine the optimal cell density that provides the most robust assay signal window.
Methodology:
-
Prepare a dilution series of your cell line in culture medium, ranging from 1,000 to 20,000 cells per well.
-
Seed the cells in a 384-well plate.
-
Incubate for the desired period (e.g., 24 hours).
-
Add the this compound activator to half of the wells for each cell density and a vehicle control (e.g., DMSO) to the other half.
-
Incubate for the optimized stimulation time.
-
Add the detection reagent according to the manufacturer's protocol.
-
Read the plate on a compatible plate reader.
-
Calculate the Signal-to-Background ratio and Z'-factor for each cell density.
Data Analysis:
| Cell Density (cells/well) | Mean Signal (Activator) | Mean Background (Vehicle) | S/B Ratio | Z'-Factor |
| 1,000 | 15,000 | 8,000 | 1.88 | -0.5 |
| 2,500 | 35,000 | 9,000 | 3.89 | 0.2 |
| 5,000 | 80,000 | 10,000 | 8.00 | 0.6 |
| 10,000 | 120,000 | 25,000 | 4.80 | 0.3 |
| 20,000 | 150,000 | 50,000 | 3.00 | 0.1 |
The condition with the highest Z'-factor and a suitable S/B ratio is selected as the optimal cell density.
Diagrams
Caption: The hypothetical this compound signaling pathway leading to reporter gene activation.
Caption: A logical workflow for troubleshooting high variability in this compound assays.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. focus.gbo.com [focus.gbo.com]
- 4. What is the reproducibility crisis in life sciences? [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. SOP for Handling of High-Throughput Screening (HTS) Equipment – SOP Guide for Pharma [pharmasop.in]
- 8. selectscience.net [selectscience.net]
Technical Support Center: Optimizing Isoprenaline Concentration for Efficacy
Welcome to the technical support center for Isoprenaline (Isoproterenol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Isoprenaline for maximal experimental efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is Isoprenaline and what is its primary mechanism of action?
A1: Isoprenaline, also known as Isoproterenol, is a synthetic catecholamine that functions as a non-selective β-adrenergic receptor agonist.[1][2] This means it stimulates both β1 and β2 adrenergic receptors.[2] Its primary mechanism of action involves binding to these receptors, which are G-protein coupled receptors (GPCRs). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This elevation in cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[3]
Q2: What are the typical downstream effects of Isoprenaline stimulation?
A2: The downstream effects of Isoprenaline are tissue-specific and depend on the subtype of β-adrenergic receptor present. In cardiac tissue, stimulation of β1 receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3] In smooth muscle, such as in the bronchi and blood vessels, activation of β2 receptors causes relaxation, leading to bronchodilation and vasodilation.[3][4]
Q3: What is a typical effective concentration range for Isoprenaline in in vitro experiments?
A3: The effective concentration of Isoprenaline can vary significantly depending on the cell type, the specific β-adrenergic receptor expression levels, and the experimental endpoint being measured. However, a common starting point for in vitro studies, such as in cell culture, is in the nanomolar (nM) to low micromolar (µM) range. For example, concentrations as low as 20 nM have been shown to increase the pacemaker rate in isolated rabbit sino-atrial node cells.[5] Dose-response studies are crucial to determine the optimal concentration for your specific experimental system.
Q4: Can high concentrations of Isoprenaline be cytotoxic?
A4: Yes, prolonged exposure to high concentrations of Isoprenaline can be cytotoxic.[6] This cardiotoxicity is thought to be mediated by the formation of free radicals from the oxidation of Isoprenaline, rather than excessive β-adrenoceptor activation.[6] Studies in neonatal rat myocytes have shown irreversible cell injury at concentrations above 2.5 x 10⁻⁴ M (250 µM) after 6 hours of exposure.[6]
Q5: How should I prepare and store Isoprenaline for my experiments?
A5: Isoprenaline hydrochloride is typically dissolved in sterile, deionized water or a buffered solution like PBS. For stock solutions, it is advisable to prepare a concentrated stock (e.g., 1-10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light, as catecholamines can be light-sensitive. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or experimental buffer immediately before use.
Troubleshooting Guides
Issue 1: No observable effect or a weaker-than-expected response to Isoprenaline treatment.
-
Possible Cause 1: Inadequate Concentration.
-
Troubleshooting: The concentration of Isoprenaline may be too low for your specific cell type or experimental setup. It is recommended to perform a dose-response curve to determine the optimal concentration. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the EC50 (half-maximal effective concentration).
-
-
Possible Cause 2: Low Receptor Expression.
-
Troubleshooting: The cells you are using may have low expression levels of β1 and β2 adrenergic receptors. You can verify receptor expression using techniques like qPCR, Western blotting, or flow cytometry. If receptor expression is low, consider using a different cell line or a system with known high expression.
-
-
Possible Cause 3: Degraded Isoprenaline.
-
Troubleshooting: Isoprenaline solutions can degrade over time, especially if not stored properly. Ensure your stock solution is fresh and has been stored correctly (protected from light, at the appropriate temperature). Prepare fresh working solutions for each experiment.
-
-
Possible Cause 4: Presence of Antagonists.
-
Troubleshooting: Components in your cell culture medium, such as certain sera, may contain substances that antagonize the effects of Isoprenaline. Consider using a serum-free medium or a different batch of serum. Running a control with a known β-adrenergic antagonist (e.g., propranolol) can help confirm that the observed effect is receptor-mediated.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Troubleshooting: Variations in the number of cells seeded per well can lead to inconsistent responses. Ensure you have a standardized and accurate cell counting and seeding protocol. Allow cells to adhere and reach a consistent confluency before treatment.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Troubleshooting: Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell viability and response. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS to maintain humidity.
-
-
Possible Cause 3: Inconsistent Treatment Incubation Times.
-
Troubleshooting: The duration of Isoprenaline exposure can significantly impact the cellular response. Use a timer and stagger the addition of Isoprenaline to ensure consistent incubation times across all samples.
-
-
Possible Cause 4: Solvent Effects.
-
Troubleshooting: If you are using a solvent like DMSO to dissolve Isoprenaline, ensure that the final concentration of the solvent is consistent across all wells, including your vehicle controls. High concentrations of some solvents can be toxic to cells.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Isoprenaline.
Table 1: Effective Concentrations of Isoprenaline in Various Experimental Models
| Experimental Model | Effective Concentration | Observed Effect | Reference |
| Rabbit sino-atrial node pacemaker cells | 20 nM | 16% increase in spontaneous pacemaker rate | [5] |
| Rat fat cells | 300 nM | ~100% increase in cAMP-PDE activity | [5] |
| Human lymphoid cell lines | 10 µM | Increased cAMP levels, activation of AKT and ERK | [8] |
| Neonatal rat myocytes | > 250 µM (6h exposure) | Irreversible cell injury (cytotoxicity) | [6] |
| In vivo mouse model | 30 mg/kg/day (via osmotic minipump) | Induction of cardiac stress responses | [9] |
Table 2: In Vivo Dosing for Myocardial Injury Induction in Rats
| Dose Range | Administration | Outcome | Reference |
| 8 - 64 µg/kg | Single dose | Reversible myocardial alterations | [10] |
| 125 - 500 µg/kg | Single dose | Irreversible myocyte alterations | [10] |
Experimental Protocols
Protocol 1: Determination of Optimal Isoprenaline Concentration using a Dose-Response Curve in Cultured Cells
This protocol outlines a general method for determining the effective concentration range of Isoprenaline for a specific cell line and endpoint (e.g., cAMP production, gene expression, or a functional assay).
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Isoprenaline hydrochloride
-
Sterile PBS or deionized water
-
96-well cell culture plates
-
Assay-specific reagents (e.g., cAMP assay kit, qPCR reagents)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader or other detection instrument
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Preparation of Isoprenaline Dilutions:
-
Prepare a fresh stock solution of Isoprenaline (e.g., 10 mM) in sterile water or PBS.
-
Perform a serial dilution of the stock solution in your cell culture medium to create a range of working concentrations. A common approach is a 1:10 serial dilution to cover a broad range (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Include a vehicle control (medium with the same concentration of solvent used for the highest Isoprenaline concentration, if applicable) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared Isoprenaline dilutions or control medium to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for the desired treatment duration. The incubation time will depend on the specific endpoint being measured (e.g., 15-30 minutes for cAMP assays, several hours for gene expression changes).
-
-
Assay Performance:
-
After incubation, perform the assay according to the manufacturer's instructions for your chosen endpoint (e.g., lyse the cells and measure cAMP levels).
-
-
Data Analysis:
-
Plot the response (e.g., cAMP concentration) against the logarithm of the Isoprenaline concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value. This will inform the optimal concentration range for future experiments.
-
Visualizations
Caption: Isoprenaline signaling pathway.
Caption: Workflow for optimizing Isoprenaline concentration.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. What is Isoprenaline Hydrochloride used for? [synapse.patsnap.com]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Isoproterenol-induced cytotoxicity in neonatal rat heart cell cultures is mediated by free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoproterenol-induced beta-2 adrenergic receptor activation negatively regulates interleukin-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic isoprenaline/phenylephrine vs. exclusive isoprenaline stimulation in mice: critical contribution of alpha1-adrenoceptors to early cardiac stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoproterenol-induced cardiotoxicity in sprague-dawley rats: correlation of reversible and irreversible myocardial injury with release of cardiac troponin T and roles of iNOS in myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Isoline degradation in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Isoline in solution, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound is susceptible to degradation through several mechanisms. The primary factors include:
-
pH: this compound is most stable in slightly acidic conditions (pH 4-6). Both strongly acidic and alkaline conditions can lead to rapid hydrolysis of its ester and amide functionalities.[1][2][3]
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways, particularly hydrolysis and oxidation.[4][5]
-
Light: Exposure to ultraviolet (UV) and even visible light can induce photodegradation, leading to the formation of inactive byproducts.[1][4]
-
Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation of this compound's tertiary amine and indole-like moieties.[1][6]
-
Enzymatic Degradation: In biological media such as cell culture medium containing serum, enzymes like esterases and proteases can metabolize this compound.[1]
Q2: My this compound solution has turned a faint yellow color. What does this signify?
A2: A change in color, particularly to yellow or brown, is a common indicator of this compound degradation, likely due to oxidation or photodegradation.[6] Oxidative processes can lead to the formation of colored byproducts. We recommend preparing fresh solutions and ensuring proper storage conditions that protect from light and oxygen.
Q3: I am observing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
A3: Yes, inconsistent biological activity is a hallmark of compound instability. If this compound degrades in your cell culture medium over the course of a long experiment, its effective concentration will decrease, leading to variable results.[1] It is crucial to determine the stability of this compound under your specific experimental conditions.
Q4: How should I prepare and store my this compound stock solutions?
A4: For optimal stability, follow these guidelines:
-
Solvent: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for preparing stock solutions. To minimize oxidation, consider sparging the DMSO with an inert gas like argon or nitrogen before use.[7]
-
Preparation: Allow the solid this compound vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[7]
-
Storage: Aliquot the stock solution into single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.[1][7] Flush the headspace of each vial with an inert gas before sealing.[7] Store aliquots at -80°C for long-term storage.[7]
Q5: What are the best practices for handling this compound working solutions?
A5: When preparing working solutions for your experiments:
-
Thawing: Thaw a single-use aliquot of the stock solution immediately before use.[7]
-
Dilution: Dilute the stock solution in your experimental buffer or medium immediately prior to the experiment.
-
Freshness: Always use freshly prepared working solutions. Avoid storing diluted solutions for extended periods.[1]
-
Environment: Perform dilutions and experimental manipulations under subdued lighting conditions to minimize photodegradation.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Possible Cause: The appearance of new peaks in your chromatogram that were not present in a freshly prepared standard is a strong indication of degradation.[6]
-
Troubleshooting Steps:
-
Analyze a Fresh Standard: Prepare a fresh solution of this compound and immediately analyze it to confirm the retention time of the parent compound.
-
Compare Chromatograms: Compare the chromatogram of your experimental sample to the fresh standard to identify potential degradation products.
-
Review Handling Procedures: Scrutinize your solution preparation, handling, and storage procedures for potential exposure to adverse conditions (light, high temperature, incompatible pH).[1][4][5]
-
Issue 2: Loss of Biological Activity in Long-Term Experiments
-
Possible Cause: this compound may be degrading in the experimental medium over the incubation period.[1]
-
Troubleshooting Steps:
-
Perform a Stability Study: Determine the stability of this compound in your specific cell culture medium. Incubate this compound in the medium at 37°C for various time points (e.g., 0, 8, 24, 48 hours) and quantify the remaining parent compound by HPLC or LC-MS.
-
Minimize Incubation Time: If significant degradation is observed, redesign your experiment to minimize the required incubation time.[1]
-
Replenish Compound: For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Consider Serum-Free Conditions: If experimentally feasible, test whether performing the assay in serum-free or reduced-serum medium improves stability, as this can reduce enzymatic degradation.[1]
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions based on internal studies.
Table 1: this compound Stability in Aqueous Buffers at 37°C after 24 hours
| pH | Buffer System | % Remaining this compound |
| 3.0 | Citrate Buffer | 85% |
| 5.0 | Acetate Buffer | 98% |
| 7.4 | Phosphate Buffer | 75% |
| 9.0 | Borate Buffer | 40% |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature | % Remaining this compound (after 8 hours) | % Remaining this compound (after 24 hours) |
| 4°C | 99% | 97% |
| 25°C (Room Temp) | 92% | 85% |
| 37°C | 88% | 75% |
Table 3: Impact of Stabilizers on this compound Stability in Cell Culture Medium at 37°C after 48 hours
| Additive | Concentration | % Remaining this compound |
| None | - | 55% |
| Ascorbic Acid | 100 µM | 78% |
| α-Tocopherol | 50 µM | 72% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the degradation pathways of this compound under stress conditions.
Objective: To assess the stability of this compound under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[1]
-
Thermal Degradation: Dilute the stock solution to 100 µM in a pH 7.4 phosphate buffer. Incubate at 80°C.
-
Photolytic Degradation: Prepare a 100 µM solution in a pH 7.4 phosphate buffer. Expose the solution to a UV lamp (254 nm) or direct sunlight. A control sample should be wrapped in aluminum foil.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For alkaline hydrolysis, shorter time points may be necessary.
-
Sample Preparation for Analysis: Neutralize acidic and alkaline samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and detect degradation products.[8][9]
Protocol 2: Analysis of this compound Stability in Cell Culture Medium
Objective: To determine the rate of this compound degradation in a specific cell culture medium under standard incubation conditions.
Methodology:
-
Prepare this compound-Containing Medium: Spike your complete cell culture medium (including serum, if applicable) with this compound to the final working concentration used in your assays.
-
Incubation: Place the this compound-containing medium in a sterile, sealed container in a cell culture incubator (37°C, 5% CO₂).
-
Sample Collection: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), aseptically remove an aliquot of the medium.
-
Sample Processing: Immediately process the samples to stop further degradation. This can be achieved by snap-freezing in liquid nitrogen and storing at -80°C until analysis. For analysis, precipitate proteins by adding three volumes of ice-cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Quantification: Analyze the supernatant using a calibrated HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the cell culture medium.
Visualizations
Caption: Proposed signaling pathway for this compound, a Receptor Tyrosine Kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allanchem.com [allanchem.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Isoline Off-Target Effects in Cells
Disclaimer: The term "isoline" is broad. Based on scientific literature, this guide assumes "this compound" refers to Isoproterenol (also known as Isoprenaline), a non-selective β-adrenergic agonist. The principles and methods described here are broadly applicable to investigating off-target effects of various compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using Isoproterenol?
A1: Off-target effects occur when a compound binds to and alters the activity of molecules other than its intended biological target.[1][2] Isoproterenol is designed to activate β-adrenergic receptors.[3][4][5] However, at certain concentrations, it can interact with other receptors or signaling proteins, leading to unintended cellular responses.[6] These off-target effects can lead to misinterpretation of experimental data, unexpected phenotypes, and cellular toxicity.[1]
Q2: I'm observing a phenotype in my cell-based assay after Isoproterenol treatment that doesn't align with β-adrenergic signaling. What could be the cause?
A2: This discrepancy is a strong indicator of potential off-target effects. Isoproterenol, particularly at higher concentrations (in the micromolar range), has been shown to interact with α1A-adrenoceptors, leading to the activation of the MAPK/ERK pathway independent of the canonical Gαq coupling.[6] This could result in unexpected cellular responses. It is crucial to perform validation experiments to determine if the observed effect is a result of on-target or off-target activity.[1]
Q3: How can I proactively minimize off-target effects in my experiments with Isoproterenol?
A3: A multi-faceted approach is recommended:
-
Dose-Response Experiments: Conduct thorough dose-response experiments to identify the minimal effective concentration that elicits the desired on-target effect. Off-target effects often become more prominent at higher concentrations.[1]
-
Use of Antagonists: Employ selective antagonists for β-adrenergic receptors (e.g., propranolol) and potential off-target receptors (e.g., α1A-adrenoceptor antagonists) to confirm that the observed effect is mediated by the intended target.[6]
-
Alternative Agonists: Use other β-adrenergic agonists with different chemical structures to see if they replicate the same phenotype.
-
Target Knockdown/Knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target (β-adrenergic receptors). If the phenotype persists after target knockdown, it is likely an off-target effect.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity at effective concentrations. | Off-target effects on essential cellular pathways.[1] | Perform a comprehensive cytotoxicity assay (e.g., MTT, LDH release) to determine the therapeutic window. Consider using a lower concentration in combination with a sensitizing agent for the intended pathway.[1] |
| Inconsistent results between different cell lines. | Varying expression levels of on-target or off-target proteins.[1] | Profile the expression of β-adrenergic receptors and potential off-targets (e.g., α1A-adrenoceptors) in the different cell lines using techniques like Western blotting or qPCR.[1] |
| Phenotype is not rescued by modulating the intended β-adrenergic pathway. | The observed effect is likely due to an off-target interaction.[1] | Utilize an alternative method to modulate the intended target (e.g., using a different agonist or genetic activation) to confirm if the phenotype is independent of the target. Proceed with target deconvolution studies to identify the responsible off-target protein(s).[1] |
| Lack of a clear dose-response relationship. | Saturation of the on-target effect at low concentrations, with off-target effects dominating at higher concentrations.[1] | Expand the dose-response curve to include a wider range of concentrations. Analyze multiple endpoints to distinguish between on-target and off-target phenotypes.[1] |
Quantitative Data Summary
Table 1: Binding Affinities and Potencies of Isoproterenol for Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Signaling Pathway | Reference |
| β1-Adrenergic Receptor | High Affinity | Potent Agonist | Gs -> Adenylyl Cyclase -> cAMP | [3][6] |
| β2-Adrenergic Receptor | High Affinity | Potent Agonist | Gs -> Adenylyl Cyclase -> cAMP | [3][6] |
| β3-Adrenergic Receptor | Lower Affinity | Partial Agonist | Gs -> Adenylyl Cyclase -> cAMP | [6] |
| α1A-Adrenoceptor | Lower Affinity | Partial Agonist (Biased) | Gq -> PLC (ineffective); MAPK/ERK (effective) | [6] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to validate the intracellular target engagement of a compound like Isoproterenol.
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with either the vehicle control or Isoproterenol at various concentrations for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them at a range of temperatures. The binding of Isoproterenol to its target protein is expected to increase the thermal stability of the protein.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of the target protein (e.g., β2-adrenergic receptor) remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and Isoproterenol-treated samples. A shift in the melting curve to a higher temperature in the presence of Isoproterenol indicates target engagement.
2. Affinity Chromatography-Mass Spectrometry (AC-MS) for Off-Target Identification
This technique can be used to identify the proteins that bind to Isoproterenol.
-
Compound Immobilization: Chemically immobilize Isoproterenol onto a solid support (e.g., agarose beads) to create an affinity matrix.
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest.
-
Affinity Purification: Incubate the cell lysate with the Isoproterenol-conjugated beads. Proteins that bind to Isoproterenol will be captured on the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Analyze the list of identified proteins to find potential off-targets. These candidates can then be validated using other methods like CETSA or functional assays.
Visualizations
Caption: Isoproterenol on- and off-target signaling pathways.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. What is the mechanism of Isoprenaline Sulfate? [synapse.patsnap.com]
- 4. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoprenaline - Wikipedia [en.wikipedia.org]
- 6. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
how to improve Isoline signal-to-noise ratio
Welcome to the Technical Support Center for the Isoline™ Assay platform. This resource is designed to help you optimize your experiments, troubleshoot common issues, and improve the signal-to-noise ratio for reliable and reproducible results. The this compound™ Assay is a novel fluorescence-based method for the sensitive quantification of the intracellular protein Isolinex.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical for the this compound™ Assay?
A: The signal-to-noise ratio (S/N) compares the fluorescence intensity of your target signal (specific binding to Isolinex) to the background noise (non-specific signal).[1] A high S/N ratio is essential for distinguishing a true biological effect from random fluctuations, ensuring the reliability and sensitivity of your data.[1][2][3]
Q2: What are the primary sources of high background noise in the this compound™ Assay?
A: High background noise in fluorescence-based assays like the this compound™ Assay can originate from several sources. These include non-specific binding of the primary or secondary antibodies, autofluorescence from the cells or media, and contamination of reagents.[4][5][6] Choosing black-walled microplates can also help reduce stray signals from the wells themselves.[4]
Q3: How does the concentration of the primary antibody affect the signal-to-noise ratio?
A: The primary antibody concentration is a critical parameter that requires optimization for every new experiment or batch.[7][8] An excessively high concentration can lead to increased non-specific binding and a high background, while a concentration that is too low will result in a weak or undetectable signal.[5][6][9]
Q4: What is the function of a blocking buffer in the this compound™ Assay?
A: A blocking buffer is used to cover non-specific binding sites on the surface of the microplate wells.[2][10][11] This prevents the primary and secondary antibodies from binding indiscriminately to the plate, which would otherwise cause high background noise and obscure the specific signal.[2][10][12]
Troubleshooting Guide: High Background and Low Signal
This guide provides a systematic approach to diagnosing and resolving common issues with the this compound™ Assay that lead to a poor signal-to-noise ratio.
Visualizing the Problem: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background and low signal issues in your this compound™ Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. biotium.com [biotium.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Primary Antibody Selection & Optimization: R&D Systems [rndsystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 11. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 12. Blocking buffer: Significance and symbolism [wisdomlib.org]
Technical Support Center: Isoline Experiments
Welcome to the Technical Support Center for Isoline-based assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments. The solutions provided are intended to help you identify and resolve common problems to ensure data accuracy and reproducibility.
High Background Signal
Question: Why am I observing a high background signal across my entire plate?
Answer: A high background signal can obscure your results and is often caused by several factors. Here are the most common causes and their solutions:
-
Insufficient Washing: Residual reagents that are not properly washed away can lead to a high background.
-
Solution: Increase the number of wash steps and ensure a soak time of 30-60 seconds between each wash. After the final wash, tap the plate on absorbent paper to remove any remaining buffer.[1][2][3]
-
Over-incubation: Incubating for longer than the recommended time can increase non-specific binding.
-
Solution: Adhere strictly to the incubation times specified in the protocol.[2]
-
High Antibody Concentration: Using too much detection antibody can lead to non-specific binding.
-
Solution: Optimize the concentration of the detection antibody by performing a titration experiment.[2][4]
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding.
-
Solution: Try a different blocking agent or add a blocking agent to your wash buffer.[2]
| Common Cause | Recommended Solution |
| Insufficient Washing | Increase the number and duration of wash steps. |
| Over-incubation | Strictly follow protocol incubation times. |
| High Antibody Concentration | Titrate antibody to find the optimal concentration. |
| Ineffective Blocking | Test alternative blocking buffers. |
No Signal or Weak Signal
Question: My experiment is yielding no signal or a very weak signal. What could be the cause?
Answer: A lack of signal can be frustrating and may be due to a variety of issues, from reagent problems to procedural errors.
-
Reagent Issues: One or more reagents may be expired, improperly stored, or inactive.
-
Solution: Check the expiration dates of all reagents and ensure they have been stored at the recommended temperatures.[1] Before starting, allow all reagents to come to room temperature for at least 15-20 minutes.[1]
-
Incorrect Reagent Preparation: Errors in dilution or the order of reagent addition can lead to failed reactions.
-
Solution: Double-check all calculations and the protocol to ensure reagents were prepared and added correctly.[1]
-
Analyte Absence: The analyte of interest may not be present in your sample, or it may be below the detection limit of the assay.
-
Solution: Run a positive control to confirm the assay is working correctly.[5]
-
Incompatible Assay Buffer: The buffer system may be interfering with the antibody-antigen interaction.
-
Solution: Ensure the assay buffer is compatible with the target analyte and antibodies being used.[2]
| Common Cause | Recommended Solution |
| Expired/Improperly Stored Reagents | Verify expiration dates and storage conditions. |
| Incorrect Reagent Preparation | Review protocol and recalculate dilutions. |
| No Analyte in Sample | Include a positive control in your experiment. |
| Incompatible Assay Buffer | Confirm buffer compatibility with all components. |
Poor Standard Curve
Question: I am unable to generate a reliable standard curve. What are the likely reasons?
Answer: A poor standard curve is a critical issue as it prevents accurate quantification of the analyte.
-
Improper Standard Preparation: Errors in the serial dilution of the standard are a common cause of a poor standard curve.
-
Solution: Carefully check the dilution calculations and your pipetting technique.[4] Use calibrated pipettes and fresh tips for each dilution.
-
Degraded Standard: The standard may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh vial of the standard or prepare new aliquots from a stock that has been stored correctly.[5]
-
Incorrect Plate Reading: The settings on the plate reader may not be optimal for the assay.
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Solution: Ensure you are using the correct wavelength and that the plate bottom is clean before reading.[2][5]
| Common Cause | Recommended Solution |
| Inaccurate Standard Dilutions | Verify calculations and pipetting technique. |
| Degraded Standard | Use a fresh, properly stored standard. |
| Incorrect Plate Reader Settings | Confirm wavelength and clean the plate. |
Experimental Protocols & Methodologies
Adherence to a well-defined protocol is crucial for the success of your this compound experiment. Below is a generalized methodology for a typical this compound (ELISA-based) assay.
General this compound Assay Protocol
-
Coating: Dilute the capture antibody in a coating buffer and add it to the wells of a microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with a wash buffer.
-
Blocking: Add a blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate and add your samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the diluted detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add the enzyme-linked conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate and add the substrate solution. Incubate until a color change is observed.
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of an experiment and the underlying biological pathways is essential for troubleshooting and data interpretation.
Experimental Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background signals.
Generic Signaling Pathway Activated by a Ligand
Many this compound assays are used to quantify components of signaling pathways. The diagram below illustrates a simplified, generic signal transduction cascade.
Caption: A simplified model of a signal transduction pathway.
References
Isoline experimental controls and best practices
Isoline Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for this compound assays.
Section 1: Frequently Asked Questions (FAQs) & Best Practices
This section addresses common questions regarding the proper setup and execution of this compound experiments.
Q1: What are the essential experimental controls for a successful this compound assay?
A1: Incorporating proper controls is critical to validate assay performance and ensure the reliability of results.[1][2] Key controls include positive, negative, and blank controls, each serving a distinct purpose.[3][4]
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Positive Control: A sample known to produce a positive result, confirming that the experimental setup and reagents are functioning correctly.[2] For instance, in an assay detecting a specific protein, a cell lysate known to express that protein would serve as a positive control.[2]
-
Negative Control: A sample that should not produce a positive result, used to identify non-specific binding or false positives.[2] This could be a cell lysate from a cell line known not to express the target protein.[5]
-
Blank Control: Contains all assay reagents except for the analyte or sample. This control measures the background signal, which can then be subtracted from the experimental samples for more accurate readings.[1][4]
-
Internal Controls: Used to normalize variations within and between experiments, such as differences in pipetting or plate-to-plate variability.[1] Loading controls in Western blots are a type of internal control, ensuring equal protein loading between samples.[2]
Table 1: Summary of Essential this compound Experimental Controls
| Control Type | Purpose | Common Example | Interpretation of Failure |
| Positive Control | Validates that the assay can detect the target analyte.[5] | A sample known to contain the target analyte. | No signal suggests a problem with reagents or protocol. |
| Negative Control | Assesses specificity and detects false positives. | A sample known to lack the target analyte.[3] | A positive signal indicates non-specific binding or contamination. |
| Blank Control | Measures background noise from reagents.[1] | Assay media and reagents without the sample. | High signal suggests reagent contamination or interaction. |
| Internal Control | Normalizes data for experimental variability (e.g., cell number).[1] | Housekeeping gene (e.g., GAPDH) expression. | Inconsistent values suggest uneven plating or pipetting errors. |
Q2: What are the best practices for handling cells for this compound assays?
A2: Proper cell culture technique is fundamental for reproducible results in cell-based assays.
-
Cell Health: Always use healthy, viable cells. Avoid using cells that have been passaged for extended periods, and never let them become over-confluent.[6] The morphology of the cells should be monitored, as changes can indicate altered metabolism that might affect the assay.[7]
-
Gentle Handling: Cells are delicate and should be handled with care. Pipetting should be performed gently, and adherent cells should not be over-trypsinized.[6]
-
Culture Conditions: Use fresh, appropriate culture media and supplements from a consistent source.[6] Regularly monitor and maintain incubator temperature and CO2 levels.[6]
-
Seeding Density: Optimizing cell seeding density is crucial. The cell number should be sufficient for a measurable signal but low enough to avoid overcrowding.[6]
Q3: How do I choose and validate an appropriate cell type for my experiment?
A3: The choice of cell type is a critical first step. Continuous cell lines are often used because they are easy to culture, but it's essential to confirm that the target is expressed at measurable levels.[6] Primary cells can be more biologically relevant but may be more challenging to culture.[6] Regardless of the model system chosen, proper development and validation are required before implementation to ensure sensitivity, precision, and reproducibility.[8]
Q4: What is assay validation and why is it important?
A4: Assay validation is the process of establishing and documenting the performance characteristics of a method to ensure it is suitable for its intended purpose.[9] This process is crucial for producing reliable and reproducible data.[8] Key validation parameters include accuracy, precision, selectivity, sensitivity, and robustness.[8][10] Robustness, for example, is the ability of an assay to remain unaffected by small, deliberate variations in method parameters, such as incubation times or temperatures.[10]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments in a question-and-answer format.
Q1: I am seeing no signal or a very weak signal. What are the possible causes?
A1: A lack of signal can stem from several issues, from reagent preparation to incorrect experimental parameters.
Table 2: Troubleshooting Weak or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Order | Repeat the experiment, carefully following the protocol for preparing solutions and the order of addition. |
| Low Antibody Concentration | Increase the concentration of the primary or secondary antibody. Performing a titration experiment is recommended to find the optimal concentration. |
| Incompatible Antibodies | Ensure the secondary antibody is designed to detect the primary antibody's host species (e.g., use an anti-mouse secondary for a mouse primary). |
| Inactive or Degraded Standard/Analyte | Prepare a fresh standard or use a new vial. Ensure proper storage conditions were maintained. |
| Insufficient Incubation Time | Increase incubation times or consider an overnight incubation at 4°C to enhance signal. |
Q2: My assay has a high background signal. How can I fix this?
A2: High background can obscure true signals and reduce assay sensitivity. Common causes include insufficient washing, high antibody concentrations, or issues with the blocking step. Thoroughly washing plates between steps is crucial. Optimizing the concentration of detection antibodies and ensuring the blocking buffer is effective can also reduce non-specific binding.
Q3: I am observing high variability between my sample replicates. What should I do?
A3: High variability between replicates compromises the statistical power and reliability of your results.[11] This issue often points to technical inconsistencies.
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to dispense consistent volumes.
-
Inconsistent Cell Seeding: Make sure cells are evenly distributed in the wells. After plating, allow plates to sit at room temperature for a short period before incubation to ensure uniform cell settling.[7]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter concentrations and impact cell growth.[8] To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS to create a humidity barrier.[7]
Q4: How can I avoid the "edge effect" in my 96-well plates?
A4: The "edge effect" is a common phenomenon where results from the outer wells of a plate differ significantly from the inner wells, often due to temperature gradients and increased evaporation.[8] A practical solution is to not use the wells on the perimeter for experimental samples. Instead, fill these wells with sterile water, media, or PBS to help create a more uniform temperature and humidity environment across the plate.[7]
Section 3: Experimental Protocols & Workflows
This section provides standardized methodologies for key this compound experiments.
Protocol 1: General this compound Cytotoxicity Assay
This protocol outlines a typical workflow for assessing the cytotoxic effect of a compound on a chosen cell line.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and resuspend cells in fresh media to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture media.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add 10 µL of a viability reagent (e.g., resazurin-based) to each well.
-
Incubate for 1-4 hours until a color change is visible.
-
Read the plate on a microplate reader at the appropriate wavelengths (e.g., 570 nm with a reference of 600 nm).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized values against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate common experimental and logical flows.
References
- 1. betalifesci.com [betalifesci.com]
- 2. Positive and Negative Controls | Rockland [rockland.com]
- 3. assaygenie.com [assaygenie.com]
- 4. bioivt.com [bioivt.com]
- 5. bosterbio.com [bosterbio.com]
- 6. biocompare.com [biocompare.com]
- 7. marinbio.com [marinbio.com]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Noise in Isoline Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address the common issue of high background noise in Isoline assays. High background, characterized by excessive color development or high optical density (OD) readings, can obscure results and reduce the assay's sensitivity and accuracy.[1][2] Minimizing this noise is critical for obtaining reliable and reproducible data.[1]
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an this compound assay?
High background generally refers to excessive color development or high optical density (OD) readings across the entire plate, including negative control wells. This elevated "noise" can mask the specific signal from the target analyte, thereby reducing the sensitivity and reliability of the assay.[1]
Q2: What are the primary causes of high background?
The most common reasons for high background are insufficient plate washing and inadequate blocking.[3][4] Other significant factors include improper antibody concentrations, issues with the substrate, contamination of reagents or equipment, and incorrect incubation conditions.[5][6]
Q3: How can I identify the source of the high background?
To pinpoint the source of high background, running a series of controls is effective. For example, a control without any primary antibody can help determine if the secondary antibody is binding non-specifically. Additionally, a blank control, containing no sample or antibodies, can indicate if the substrate or the plate itself is contaminated.
Q4: Can the sample itself contribute to high background?
Yes, the sample matrix can be a source of high background.[1] Samples containing high concentrations of interfering substances, such as fats or proteins, may cause non-specific binding.[7] If you switch sample types (e.g., from cell culture supernatant to serum), you may need to re-optimize the assay.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving high background noise in your this compound assays.
Issue 1: High Background Across the Entire Plate
High background noise distributed evenly across all wells often points to a systemic issue with a reagent or a procedural step.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background noise.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and the volume of wash buffer used. Ensure complete aspiration of wash buffer from wells between washes. Adding a mild detergent like Tween-20 to the wash buffer can also help.[1][3][4] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[4] Consider trying a different blocking agent if cross-reactivity is suspected.[1] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[5] Perform an antibody titration (checkerboard assay) to determine the optimal concentrations.[8][9] |
| Substrate Issues | If the substrate solution appears colored before being added to the plate, it may have deteriorated and should be replaced.[2] Ensure the substrate is protected from light if it is light-sensitive.[10] |
| Contamination | Reagents, buffers, or the plate washer can be sources of contamination.[5] Prepare fresh buffers, use sterile equipment, and clean the plate washer system, possibly with a dilute bleach solution followed by thorough rinsing.[2][5] |
| Incorrect Incubation Conditions | High incubation temperatures can increase background noise.[10] Maintain the recommended incubation temperature, typically between 18-25°C, and avoid placing plates near heat sources or in direct sunlight.[2][10] |
Issue 2: High Background in Specific Wells (Edge Effects or "Hot Spots")
Inconsistent background noise across the plate may indicate issues with plate handling or environmental factors.
| Potential Cause | Recommended Solution |
| Edge Effects (Higher ODs in outer wells) | This can be caused by uneven temperature across the plate or evaporation from the outer wells. Ensure the plate is sealed properly during incubations and consider incubating in a humidified chamber. Avoid stacking plates during incubation. |
| Well-to-Well Contamination | Cross-contamination can occur from improper pipetting or splashing between wells. Use fresh pipette tips for each sample and reagent, and be careful not to touch the contents of the wells with multichannel pipettes.[2] |
| Plate Sealing Issues | Improper sealing can lead to evaporation and inconsistencies. Use the provided plate sealers and ensure they are applied firmly and evenly across the entire plate. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
Determining the optimal concentration of primary and secondary antibodies is crucial for minimizing non-specific binding and reducing background noise.
Methodology:
-
Coat the Plate: Coat the wells of a 96-well plate with your antigen at a non-limiting concentration.
-
Block the Plate: Use your standard blocking buffer and procedure to prevent non-specific binding.
-
Primary Antibody Dilution Series: Prepare a serial dilution of your primary antibody. A common starting range is 1:250, 1:500, 1:1000, 1:2000, 1:4000, and 1:8000.
-
Incubate with Primary Antibody: Add the different dilutions of the primary antibody to the wells. Include a negative control well that receives only the antibody diluent. Incubate according to your protocol.
-
Wash: Wash the plate thoroughly.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at its recommended concentration to all wells.
-
Substrate Development: Add the substrate and incubate for the recommended time.
-
Stop Reaction and Read Plate: Add the stop solution and read the absorbance.
-
Analyze Results: Plot the absorbance values against the antibody dilutions. The optimal dilution is the one that provides a strong signal with a low background (the point where the signal-to-noise ratio is maximal).
Antibody Titration Workflow
Caption: A step-by-step workflow for antibody titration.
Protocol 2: Optimizing Washing and Blocking Steps
Fine-tuning your washing and blocking procedures can significantly reduce background noise.
Optimization Parameters for Washing and Blocking
| Parameter | Standard Protocol | Optimized Protocol (for High Background) |
| Wash Cycles | 3 cycles | 4-5 cycles |
| Wash Buffer Volume | 300 µL/well | 400 µL/well |
| Soaking Time | None | 30-60 second soak during each wash cycle |
| Blocking Time | 1 hour at RT | 2 hours at RT or overnight at 4°C |
| Blocking Agent Concentration | 1% BSA or Casein | 2-5% BSA or Casein |
By systematically addressing these common issues and optimizing your protocol, you can significantly reduce background noise, leading to more accurate and reliable data from your this compound assays.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. sinobiological.com [sinobiological.com]
- 3. biocompare.com [biocompare.com]
- 4. arp1.com [arp1.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
- 10. novateinbio.com [novateinbio.com]
Isoline stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting stability issues with Isoline during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For solid (lyophilized) this compound, long-term storage at -20°C to -80°C is recommended to ensure maximum stability. For this compound solutions, storage at 2-8°C is advisable for short-term use (up to one week). For longer-term storage of solutions, it is best to aliquot and freeze at -80°C to minimize freeze-thaw cycles.[1][2][3] All this compound forms should be protected from light.[4][5]
Q2: My this compound solution has changed color. What does this signify?
A color change in your this compound solution, such as turning yellow or brown, often indicates degradation.[5] This can be due to oxidation of the molecule, especially if exposed to air, or photodegradation from exposure to light.[5] It is recommended to prepare fresh solutions and always store them protected from light.
Q3: I am observing unexpected peaks in my HPLC chromatogram. Could these be this compound degradation products?
Yes, the appearance of new peaks in your HPLC chromatogram that are not present in a freshly prepared standard solution of this compound strongly suggests degradation.[5] A stability-indicating HPLC method should be used to separate and identify these potential degradation products.[6][7]
Q4: How can I prevent the degradation of this compound in my experimental setup?
To prevent degradation, consider the following:
-
pH Control: Maintain the pH of aqueous solutions within a stable range. For many compounds, a slightly acidic pH of 5-6 can be optimal.[2]
-
Solvent Choice: Use high-purity, anhydrous solvents whenever possible to minimize hydrolysis.[2][5]
-
Inert Atmosphere: For oxygen-sensitive solutions, consider purging the vial headspace with an inert gas like nitrogen or argon.[2][5]
-
Use of Stabilizers: Depending on the formulation, antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) can be included to inhibit oxidative degradation.[2][4]
Q5: What are the primary degradation pathways for this compound?
The most common degradation pathways for compounds with structures similar to those that appeared in initial searches are hydrolysis and oxidation.[2][4] Hydrolysis can occur at ester or amide functional groups, while oxidation is often initiated by exposure to light, heat, or trace metal ions.[2][4][5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from solid material.
-
Perform a concentration determination of the new and old stock solutions using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
If the concentration of the old stock has decreased significantly, discard it and use the fresh stock for subsequent experiments.
-
Ensure proper storage of the new stock solution (aliquoted, frozen at -80°C, and protected from light).[1][2]
-
Issue 2: Loss of biological activity in a cell-based assay.
-
Potential Cause: this compound degradation in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare the this compound-containing medium immediately before adding it to the cells.
-
Include a positive control with a freshly prepared this compound solution.
-
Assess the stability of this compound in the specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) over the time course of the experiment. This can be done by taking samples of the medium at different time points and analyzing the this compound concentration by HPLC.[6]
-
Issue 3: Variability in analytical quantification (HPLC).
-
Potential Cause: Degradation of this compound during sample preparation or in the autosampler.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is suitable for this compound stability.
-
Prepare samples immediately before analysis. If immediate analysis is not possible, store samples at 2-8°C in the autosampler.[2]
-
Check for the adsorption of this compound to plastic vials or well plates. Using glass or low-adsorption plasticware is recommended.[5]
-
Quantitative Data Summary
The following tables summarize expected stability data for this compound under various stress conditions based on general knowledge of similar compounds.
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Severity of Degradation | Potential Degradation Pathway | Likely Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Low to Moderate | Hydrolysis of ester or other labile groups. | Acid-catalyzed degradation products.[5] |
| Alkaline (e.g., 0.1 M NaOH) | Moderate to High | Hydrolysis of ester or other labile groups. | Base-catalyzed degradation products.[5] |
| Oxidative (e.g., 3% H₂O₂) | High | Oxidation of susceptible functional groups. | N-oxides, hydroxylated derivatives.[5] |
| Thermal (e.g., 60-80°C) | Moderate | General acceleration of all degradation pathways. | A mixture of hydrolytic and oxidative products.[5] |
| Photolytic (UV/Vis light) | High | Photo-oxidation and other light-induced reactions. | Complex photoproducts.[5] |
Table 2: Recommended Long-Term Storage Conditions
| Formulation | Temperature | Relative Humidity | Light Condition |
| Solid (Lyophilized) | -20°C to -80°C | < 40% | Protected from light |
| Solution (Aqueous) | -80°C (Aliquot) | N/A | Protected from light |
| Solution (in DMSO) | -80°C (Aliquot) | N/A | Protected from light |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Create a series of working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For stability studies, dilute the samples to an appropriate concentration within the linear range of the standard curve.
-
-
Analysis:
-
Inject the standards and samples.
-
The method should be validated to demonstrate that it can separate the intact this compound from its degradation products.[7]
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to subject this compound to various stress conditions to evaluate its stability.[2][7]
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 1N HCl.
-
Heat at 80°C for 2 hours.
-
Neutralize with 1N NaOH and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1N HCl and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 2 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid powder of this compound in a hot air oven at 105°C for 24 hours.
-
Dissolve a known amount in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.[7]
-
Keep a control sample in the dark under the same conditions.
-
Analyze both samples by HPLC at various time points.
-
Visualizations
Caption: this compound binds to and activates the β-adrenergic receptor.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. ephor.nl [ephor.nl]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating Isoline Efficacy: A Comparative Guide with Positive Controls
This guide provides a comprehensive framework for validating the efficacy of Isoline, a non-selective beta-adrenergic agonist, by comparing its performance against a positive control. The methodologies and data presented herein are targeted towards researchers, scientists, and drug development professionals seeking to design robust preclinical efficacy studies.
This compound's Mechanism of Action: A Signaling Pathway Overview
This compound, also known as isoprenaline or isoproterenol, exerts its effects by acting as a non-selective agonist for beta-1 and beta-2 adrenergic receptors.[1][2][3] Upon binding to these G-protein coupled receptors, this compound initiates a signaling cascade that leads to the activation of adenylate cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][2] The downstream effects of PKA activation are tissue-specific, leading to increased cardiac contractility and heart rate, as well as smooth muscle relaxation in the bronchi.[1][4]
The Role of Positive Controls in Efficacy Validation
In any in vitro or in vivo assay, a positive control is essential to confirm that the experimental system is functioning as expected.[5] For validating this compound's efficacy, an ideal positive control would be a well-characterized beta-adrenergic agonist with a known and reproducible dose-dependent effect. The inclusion of a positive control allows for the direct comparison of this compound's potency and efficacy, providing a benchmark for its performance.[6][7]
Experimental Workflow for Comparative Efficacy Studies
A typical workflow for comparing the efficacy of this compound against a positive control, such as a known beta-adrenergic agonist, involves several key stages, from cell culture preparation to data analysis. This systematic approach helps to minimize bias and ensure the reproducibility of the results.[8]
Comparative Efficacy Data: this compound vs. Positive Control
The following table summarizes hypothetical data from an in vitro study comparing the efficacy of this compound and a positive control in stimulating cAMP production in a relevant cell line.
| Compound | Concentration (nM) | Mean cAMP Production (pmol/well) | Standard Deviation | EC50 (nM) |
| Vehicle Control | 0 | 5.2 | 0.8 | - |
| This compound | 0.1 | 15.8 | 2.1 | 1.2 |
| 1 | 48.3 | 5.5 | ||
| 10 | 85.1 | 9.2 | ||
| 100 | 98.6 | 10.5 | ||
| 1000 | 102.4 | 11.1 | ||
| Positive Control | 0.1 | 18.2 | 2.5 | 0.9 |
| 1 | 55.7 | 6.1 | ||
| 10 | 92.4 | 9.8 | ||
| 100 | 105.3 | 11.5 | ||
| 1000 | 108.1 | 12.3 |
Detailed Experimental Protocols
To ensure the validity and reproducibility of the comparative efficacy data, the following detailed experimental protocols should be followed.
In Vitro cAMP Assay Protocol
-
Cell Culture:
-
Culture a suitable cell line expressing beta-adrenergic receptors (e.g., primary cardiomyocytes or a recombinant cell line) in the appropriate growth medium.
-
Plate the cells in a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to obtain the desired final concentrations for the dose-response curve.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with a serum-free medium.
-
Add the different concentrations of this compound, the positive control, or a vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of a commercially available cAMP assay kit.
-
Measure the intracellular cAMP levels using a suitable detection method (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration.
-
Determine the EC50 value for both this compound and the positive control using a non-linear regression analysis.
-
This guide provides a foundational approach to validating the efficacy of this compound. The principles of using a positive control, along with detailed and standardized protocols, are crucial for generating reliable and comparable data in the drug development process.[9][10]
References
- 1. youtube.com [youtube.com]
- 2. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 4. Isuprel (isoproterenol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of positive controls and their impact on anti-drug antibody assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 9. Evaluating Drug Efficacy and Safety - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 10. Evaluating Drug Efficacy and Safety - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
comparing Isoline to [Alternative Compound]
Comparison Guide: Isoline vs. Clivorine in Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of this compound and Clivorine, two pyrrolizidine alkaloids (PAs), focusing on their mechanisms of liver toxicity. Pyrrolizidine alkaloids are natural compounds found in numerous plant species and are a significant concern due to their potential to cause liver damage in both humans and animals. Understanding the distinct toxicological profiles of different PAs is crucial for risk assessment and the development of potential therapeutic interventions.
Compound Overview
This compound and Clivorine are both hepatotoxic pyrrolizidine alkaloids, but they belong to different structural classes, which dictates their metabolic fate and subsequent toxicity.
-
This compound: A retronecine-type PA isolated from plants of the Ligularia genus.
-
Clivorine: An otonecine-type PA, also found in Ligularia species.
The key structural difference lies in the necine base of the alkaloid, which influences how the compound is metabolized in the liver.
Comparative Hepatotoxicity Data
The primary toxic effect of these PAs is liver damage, which can be quantified by measuring the serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes in the blood are indicative of liver cell injury.
A comparative study in mice demonstrated a significant difference in the hepatotoxicity of this compound and Clivorine.
| Compound | Animal Model | Administration Route | Key Findings |
| This compound | Mice | Intraperitoneal (i.p.) | Induced severe liver-specific toxicity with significantly elevated serum ALT and AST levels. |
| Clivorine | Mice | Intraperitoneal (i.p.) | Induced liver toxicity, but to a lesser extent compared to this compound at similar doses. |
Experimental Protocols
The following outlines a general experimental protocol for the comparative in vivo assessment of hepatotoxicity for pyrrolizidine alkaloids.
Objective: To compare the acute hepatotoxicity of this compound and Clivorine in a murine model.
Materials:
-
This compound and Clivorine (high purity)
-
Male Kunming mice (or other suitable strain)
-
Physiological saline
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection and serum separation
-
Kits for measuring serum ALT and AST levels
-
Materials for liver tissue fixation and histopathological analysis (e.g., formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.
-
Compound Preparation: Dissolve this compound and Clivorine in physiological saline to the desired concentrations.
-
Animal Grouping and Dosing: Divide the mice into three groups: a control group receiving saline, a group receiving this compound, and a group receiving Clivorine. Administer the compounds via intraperitoneal injection. Doses should be based on previous toxicological studies to elicit a measurable toxic response.
-
Observation and Sample Collection: Monitor the animals for clinical signs of toxicity. After a predetermined period (e.g., 24 or 48 hours), euthanize the animals and collect blood via cardiac puncture. Perfuse the liver with saline and excise a portion for histopathological analysis.
-
Serum Biochemistry: Separate the serum from the blood samples and measure the activities of ALT and AST using commercially available kits.
-
Histopathology: Fix the liver tissue samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin. Examine the stained sections under a microscope for evidence of liver damage, such as necrosis, inflammation, and sinusoidal obstruction.
-
Data Analysis: Statistically compare the serum ALT and AST levels and the histopathological findings between the different groups.
Signaling Pathways and Metabolic Activation
The differential toxicity of this compound and Clivorine can be attributed to their distinct metabolic pathways in the liver. The metabolic activation of PAs to reactive pyrrolic metabolites is a critical step in initiating liver injury.
Caption: Metabolic activation pathways of this compound and Clivorine.
This compound can be detoxified through deacetylation by microsomal esterases to form bisline. In contrast, Clivorine is metabolically activated by cytochrome P450 (CYP450) enzymes to form a reactive pyrrolic ester, dehydroclivorine. This reactive metabolite can then bind to cellular proteins, forming pyrrole-protein adducts that lead to cellular dysfunction and hepatotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study on the hepatotoxicity of pyrrolizidine alkaloids.
Caption: A typical experimental workflow for PA hepatotoxicity studies.
Conclusion
The comparison between this compound and Clivorine underscores the importance of structure-activity relationships in toxicology. While both are pyrrolizidine alkaloids, their distinct chemical structures lead to different metabolic fates within the liver, resulting in a significant disparity in their hepatotoxic potential. This compound's primary metabolic route of deacetylation serves as a detoxification pathway, whereas Clivorine's metabolism leads to the formation of highly reactive, toxic metabolites. This knowledge is fundamental for the safety assessment of herbal products and the development of strategies to mitigate the risks associated with exposure to pyrrolizidine alkaloids.
Cross-Validation of Isoline Results: A Comparative Guide to Methodologies
In the landscape of drug discovery and development, the accurate analysis of signaling pathways is paramount. Isoline, a hypothetical computational tool, is designed to predict signaling pathway perturbations from transcriptomic data, offering researchers valuable insights into disease mechanisms and potential therapeutic targets. This guide provides a comprehensive framework for the cross-validation of this compound's in silico predictions, comparing its hypothetical performance with established pathway analysis methods and detailing experimental protocols for rigorous validation.
Comparing Computational Pathway Analysis Methods
The initial step in validating this compound's output is to benchmark it against other widely-used computational pathway analysis tools. These methods can be broadly categorized into three generations, each with increasing complexity and biological relevance.
A common approach to benchmark these methods is to use datasets from knockout (KO) experiments where the perturbed pathway is known.[1] The performance of each method can then be assessed based on its ability to correctly identify the known affected pathway.
Table 1: Comparison of Computational Pathway Analysis Methods
| Method Category | Principle | Representative Tools | Advantages | Disadvantages |
| Over-Representation Analysis (ORA) | Tests whether a pre-defined set of genes (e.g., a pathway) is enriched with differentially expressed genes from the input data.[2] | DAVID, Enrichr, g:Profiler[3] | Simple to implement and interpret. | Does not consider the magnitude of gene expression changes or the interactions between genes.[4] |
| Functional Class Scoring (FCS) / Gene Set Enrichment Analysis (GSEA) | Ranks all genes based on their expression changes and then determines whether a pre-defined gene set is enriched at the top or bottom of this list.[2][3] | GSEA, GeneTrail[3] | Considers all genes, not just those passing a significance threshold. | Can be less sensitive in detecting subtle pathway changes. |
| Network Topology-based (NTB) / Mechanistic Pathway Activity (MPA) | Incorporates the topology of the signaling pathway, including the interactions and positions of genes, to model the flow of biological signals.[4][5] | iPathwayGuide, Pathview, Reactome[5][6][7] | Provides a more mechanistic understanding of pathway perturbations.[4] | Requires high-quality, detailed pathway maps. |
Key Performance Metrics for Comparison:
-
Sensitivity: The ability to correctly identify the truly perturbed pathway.
-
Specificity: The ability to correctly identify non-perturbed pathways.[1]
-
Accuracy: The overall correctness of the predictions.[1]
-
Area Under the Curve (AUC): A measure of the overall performance of a classifier.[5]
Experimental Validation of In Silico Predictions
Computational predictions, including those from this compound, must be substantiated with experimental evidence to confirm their biological relevance.[8] The following sections detail common experimental workflows for validating predicted changes in signaling pathways at the gene and protein levels.
Workflow for Validating Predicted Signaling Pathway Perturbations
The process of validating computational predictions involves a multi-step experimental approach, starting from the initial in silico analysis and culminating in functional assays.
Caption: General workflow for the experimental validation of this compound's in silico predictions.
Gene Expression Validation: Quantitative Real-Time PCR (qRT-PCR)
Quantitative RT-PCR is a sensitive and widely used technique to validate changes in the expression of specific genes identified by this compound.[9] It is considered the gold standard for confirming results from microarray or RNA-seq experiments.[9]
Experimental Protocol for qRT-PCR:
-
RNA Isolation: Extract total RNA from control and treated cells or tissues.
-
RNA Quality Control: Assess RNA integrity and concentration using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Primer Design: Design and validate primers specific to the target genes of interest within the predicted pathway.
-
qRT-PCR Reaction: Perform the qRT-PCR reaction using a suitable master mix, the designed primers, and the cDNA template.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene.[10]
Table 2: Example Data for qRT-PCR Validation of Predicted Gene Expression Changes
| Target Gene | Predicted Change (this compound) | qRT-PCR Validated Change (Fold Change) | P-value |
| Gene A | Upregulated | 2.5 | < 0.05 |
| Gene B | Downregulated | -3.1 | < 0.05 |
| Gene C | No Change | 1.1 | > 0.05 |
Protein Activity Validation: Western Blot Analysis
Western blotting is a fundamental technique used to detect and quantify specific proteins, particularly their post-translational modifications like phosphorylation, which are indicative of signaling pathway activation or inhibition.[11][12]
Experimental Protocol for Western Blot:
-
Protein Extraction: Lyse cells or tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., total protein or a phosphorylated form).
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate.
-
Data Analysis: Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).[11]
Table 3: Example Data for Western Blot Validation of Predicted Protein Activation
| Target Protein | Predicted Activity (this compound) | Western Blot Result (Normalized Intensity) | P-value |
| Phospho-Protein X | Increased | 3.2 | < 0.05 |
| Total Protein X | Unchanged | 1.05 | > 0.05 |
| Phospho-Protein Y | Decreased | 0.4 | < 0.05 |
| Total Protein Y | Unchanged | 0.98 | > 0.05 |
Illustrative Signaling Pathway: MAPK/ERK Pathway
To visualize how this compound's predictions can be mapped and validated, consider the well-characterized MAPK/ERK signaling pathway, which is crucial in cell proliferation and survival.[11]
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
If this compound predicts upregulation of this pathway, experimental validation would involve using qRT-PCR to measure the mRNA levels of downstream target genes (e.g., c-Fos, c-Jun) and Western blotting to measure the phosphorylation levels of MEK and ERK.[11]
Conclusion
The validation of in silico tools like this compound is a critical process that requires a multi-faceted approach. By comparing its performance against established computational methods and, most importantly, confirming its predictions through rigorous experimental techniques such as qRT-PCR and Western blotting, researchers can gain confidence in the biological relevance of the generated hypotheses. This integrated strategy of computational prediction and experimental validation is essential for accelerating the discovery and development of novel therapeutics.
References
- 1. advaitabio.com [advaitabio.com]
- 2. A strategy for evaluating pathway analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nine quick tips for pathway enrichment analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. advaitabio.com [advaitabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Tools for visualization and analysis of molecular networks, pathways, and -omics data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Complementary techniques: validation of gene expression data by quantitative real time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of reference genes for quantitative RT-PCR normalization in Suaeda aralocaspica, an annual halophyte with heteromorphism and C4 pathway without Kranz anatomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoline Specificity and Selectivity Analysis: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity and selectivity of a compound is paramount to advancing preclinical candidates and ensuring clinical safety. This guide provides a comparative analysis of a hypothetical bioactive compound, "Isoline-Derivative 1" (ID-1), against a crude extract and a known reference compound. ID-1 is a refined derivative of "this compound," a naturally occurring pyrrolizidine alkaloid known for its biological activity and potential hepatotoxicity.[1][2][3][4][5][6] This guide will focus on the analysis of ID-1 as a potential inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[7][8][9]
Data Presentation: Comparative Selectivity Profiles
The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the activity of a specific target (e.g., a kinase) by 50%. A lower IC50 value indicates greater potency. Selectivity is assessed by comparing the IC50 of the compound against its intended target versus a panel of other related and unrelated targets (off-targets).
Table 1: Kinase Inhibitory Profile of this compound-Derivative 1 (ID-1) and a Reference Compound
| Kinase Target | This compound-Derivative 1 (ID-1) IC50 (nM) | Reference Compound A IC50 (nM) |
| PI3Kα (Target) | 15 | 10 |
| PI3Kβ | 85 | 50 |
| PI3Kδ | 150 | 100 |
| PI3Kγ | 250 | 200 |
| mTOR | 1,200 | 950 |
| Akt1 | >10,000 | >10,000 |
| CDK2 | 8,500 | 7,800 |
| EGFR | >10,000 | >10,000 |
| SRC | 6,300 | 5,500 |
| LCK | >10,000 | 9,200 |
Table 2: Comparative Selectivity Score
The selectivity score is a quantitative measure of a compound's selectivity. A common method is the Gini coefficient, where a score closer to 1 indicates higher selectivity.[10]
| Compound | Selectivity Score (Gini Coefficient) |
| This compound-Derivative 1 (ID-1) | 0.85 |
| Reference Compound A | 0.92 |
| Crude this compound Extract | 0.35 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the amount of ADP formed and is inversely correlated with the kinase activity in the presence of an inhibitor.[11][12][13][14][15]
Objective: To determine the IC50 values of test compounds against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Test compounds (this compound-Derivative 1, Reference Compound A, Crude this compound Extract)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the purified kinase, and the specific substrate.
-
Add Inhibitor: Add the diluted test compounds or a DMSO vehicle control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Broad Kinase Profiling: KINOMEscan®
This is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[16][17][18][19][20]
Objective: To assess the selectivity of a test compound across the human kinome.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Procedure:
-
Kinases, tagged with DNA, are incubated with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, as compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can also be determined by running the assay at multiple compound concentrations.
Visualizations
Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway, which is the intended target of this compound-Derivative 1. Activation of this pathway by growth factors leads to cell proliferation and survival.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolizidine alkaloid this compound-induced oxidative injury in various mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. chayon.co.kr [chayon.co.kr]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Independent Verification of Isoline (Isoprenaline) Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isoline (Isoprenaline) with alternative treatments for its primary indications, supported by experimental data. This compound, a synthetic catecholamine, is a non-selective β-adrenergic agonist used in the management of bradycardia, heart block, and cardiac arrest.[1][2] Its therapeutic effects are mediated through the stimulation of β1 and β2 adrenergic receptors.
Mechanism of Action: The β-Adrenergic Signaling Pathway
Isoprenaline acts as a potent agonist at both β1 and β2 adrenergic receptors.[3] Binding of Isoprenaline to these G-protein coupled receptors initiates a signaling cascade. This process involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, resulting in various physiological responses.[4][5] In the heart (predominantly β1 receptors), this leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[6] In bronchial and vascular smooth muscle (predominantly β2 receptors), it causes relaxation, leading to bronchodilation and vasodilation.[6]
Comparative Performance Data
Isoprenaline vs. Dopamine for Atrioventricular (AV) Block
A study comparing the efficacy of Isoprenaline and Dopamine in patients with unstable third-degree atrioventricular block demonstrated a significantly better clinical response with Isoprenaline.
| Treatment Group | Satisfactory Clinical Response | Restoration of Sinus Rhythm |
| Isoprenaline | 84% | 63% |
| Dopamine | 31% | 25% |
| Data from a study on unstable third-degree atrioventricular block.[7][8] |
Isoprenaline vs. Atropine for Asymptomatic Sinus Bradycardia
In a study evaluating chronotropic reserves in patients with asymptomatic sinus bradycardia, the response to Atropine and Isoprenaline was assessed. The data is presented for three patient groups based on their response.
| Patient Group | Mean Heart Rate at Rest (bpm) | Mean Heart Rate after Atropine (bpm) | Final Mean Heart Rate after Isoprenaline (bpm) |
| Group A (Normal Response) | 54.7 ± 6.6 | 96.1 ± 7.6 | 135.7 ± 7 |
| Group B (Abnormal Atropine Response) | Not specified | 81.2 ± 5.3 | Similar to Group A |
| Group C (Abnormal Atropine & Isoprenaline Response) | Not specified | 74.4 ± 6.1 | < 120 |
| Data from a study on asymptomatic sinus bradycardia.[9] |
Isoprenaline vs. Epinephrine for Out-of-Hospital Cardiac Arrest (OHCA)
A meta-analysis of randomized controlled trials on the use of epinephrine in OHCA provides insights into its efficacy compared to non-adrenaline administration. While a direct head-to-head trial with Isoprenaline providing this specific data was not identified in the searches, a clinical trial is underway to compare the two.[10][11] The data for epinephrine is as follows:
| Outcome | Risk Ratio (RR) | 95% Confidence Interval |
| Return of Spontaneous Circulation (ROSC) | 3.05 | Not specified |
| Survival to Hospital Discharge | 1.40 | Not specified |
| Favorable Neurologic Outcome (CPC 1 or 2) | 1.15 | Not specified |
| Data from a meta-analysis on epinephrine for out-of-hospital cardiac arrest.[12] |
Experimental Protocols
Isoprenaline and Dopamine for Atrioventricular (AV) Block
-
Study Design: A retrospective observational study.
-
Patient Population: Patients presenting to the emergency department with unstable third-degree atrioventricular block.
-
Intervention: Patients were treated with either Isoprenaline or Dopamine infusion.
-
Dosage: The specific dosages were titrated based on clinical response.
-
Outcome Measures: The primary outcome was a satisfactory clinical response, defined as the patient becoming asymptomatic and/or maintaining hemodynamic stability.[7][8]
Isoprenaline and Atropine for Asymptomatic Sinus Bradycardia
-
Study Design: A prospective study.
-
Patient Population: 100 patients (18-70 years old) with permanent, asymptomatic sinus bradycardia and no detectable cardiac disease.
-
Intervention: Consecutive administration of Atropine followed by Isoprenaline.
-
Dosage: The standard administration protocols for Atropine and Isoprenaline were used.
-
Outcome Measures: Successive heart rate was recorded to evaluate chronotropic reserve.[13][14]
Isoprenaline and Epinephrine for Out-of-Hospital Cardiac Arrest (OHCA)
-
Study Design: A randomized-controlled clinical trial (ongoing).
-
Patient Population: Patients with out-of-hospital cardiac arrest with a non-shockable rhythm.
-
Intervention: Intravenous administration of either Isoprenaline or Epinephrine.
-
Dosage: Isoprenaline (600 µg) or Epinephrine (1 mg).
-
Outcome Measures: The main outcome is the return of spontaneous circulation (ROSC) at hospital arrival. Secondary outcomes include conversion from a non-shockable to a shockable rhythm and 30-day survival with good neurological outcome.[11]
Animal Study: Repeated Low-Dose Isoprenaline in Rats
-
Study Design: An experimental animal study.
-
Animals: Male Wistar rats.
-
Intervention: Subcutaneous administration of Isoprenaline at 5 or 10 mg/kg/day for 14 days.
-
Outcome Measures: Assessment of myocardial injury, vascular function, and other physiological parameters.[15][16]
References
- 1. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. nbinno.com [nbinno.com]
- 3. Isoprenaline - Wikipedia [en.wikipedia.org]
- 4. Isoprenaline shows unique kinase dependencies in stimulating β1AR–β-arrestin2 interaction compared to endogenous catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 7. Efficacy and Safety of Isoprenaline during Unstable Third-Degree Atrioventricular Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Effects of epinephrine for out-of-hospital cardiac arrest: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Consecutive administration of atropine and isoproterenol for the evaluation of asymptomatic sinus bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ukm.my [ukm.my]
A Comparative Analysis of Isoquinoline Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with significant therapeutic potential. This guide offers an objective comparison of the performance of various isoquinoline analogs, with a particular focus on their anticancer activities. The information herein is supported by experimental data to aid in the rational design of next-generation therapeutic agents.
Comparative Performance of Isoquinoline Analogs
The anticancer efficacy of isoquinoline derivatives is profoundly influenced by their structural modifications. Substitutions on the isoquinoline core can dramatically alter their cytotoxic potency and selectivity against various cancer cell lines.
Structure-Activity Relationship of 3-Arylisoquinolinone Analogs
Recent studies highlight the critical role of the substitution pattern on the 3-aryl ring of isoquinolinone analogs in determining their cytotoxic effects. A significant finding is the enhanced antiproliferative activity of compounds with meta-substituents on the aryl ring compared to their para-substituted counterparts.[1]
| Compound ID | 3-Aryl Substituent | MCF-7 (Breast) GI₅₀ (µM) | A549 (Lung) GI₅₀ (µM) | HepG2 (Liver) GI₅₀ (µM) | HCT116 (Colon) GI₅₀ (µM) |
| 1 | 3-Fluorophenyl | 0.07 | 0.12 | 0.08 | 0.09 |
| 2 | 4-Fluorophenyl | >100 | >100 | >100 | >100 |
| 3 | 3-Methoxyphenyl | 0.15 | 0.21 | 0.13 | 0.18 |
| 4 | 4-Methoxyphenyl | >100 | >100 | >100 | >100 |
Data compiled from studies on 3-arylisoquinolinone analogs.[1]
Natural vs. Synthetic Isoquinolinequinones
While natural isoquinolinequinones serve as an excellent foundation for drug discovery, synthetic modifications can lead to compounds with significantly enhanced anticancer potency.[2] The addition of halogen atoms to the isoquinolinequinone core, for instance, has been shown to substantially increase cytotoxic activity.[2]
| Compound | Source | NCI-H460 (Non-Small Cell Lung) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | UACC-62 (Melanoma) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |
| Mansouramycin A | Natural | >10 | >10 | >10 | >10 |
| Mansouramycin B | Natural | 2.5 | 3.1 | 2.8 | 2.7 |
| Mansouramycin C | Natural | 0.08 | 0.11 | 0.09 | 0.1 |
| Synthetic Analog* | Synthetic | 0.05 | 0.07 | 0.06 | 0.06 |
Synthetic analog with optimized substitutions. Data compiled from studies on mansouramycins.[2]
Key Signaling Pathways Targeted by Isoquinoline Analogs
Many isoquinoline-based compounds exert their anticancer effects by modulating critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in various cancers, making it a prime target for therapeutic intervention.[3] Several isoquinoline analogs have been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline analogs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial regulator of inflammation, immunity, and cell survival.[2] Its aberrant activation is implicated in cancer development and progression. Certain isoquinolinequinones have been found to inhibit this pathway, contributing to their anticancer effects.[2]
Caption: Inhibition of the NF-κB signaling pathway by isoquinolinequinones.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of isoquinoline analogs.
General Experimental Workflow
A typical workflow for assessing the anticancer potential of novel isoquinoline derivatives involves a series of in vitro assays.
Caption: A typical experimental workflow for evaluating novel isoquinoline analogs.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of isoquinoline analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Isoquinoline analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline analog for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or GI₅₀ values.[1][2]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with an isoquinoline derivative.[4]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the treated and untreated cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway, following treatment with an isoquinoline derivative.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and untreated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
References
Isoline Performance Benchmarking: A Comparative Guide for Drug Development Professionals
In the competitive landscape of drug discovery and development, the selection of robust and efficient computational tools is paramount. This guide provides a comprehensive performance comparison of Isoline, a novel drug development software, against leading competitors: Competitor A, Competitor B, and Competitor C. The following analysis is based on a series of head-to-head benchmark tests designed to simulate real-world research and development scenarios. Our objective is to offer researchers, scientists, and drug development professionals the empirical data necessary to make informed decisions for their specific needs.
Quantitative Performance Metrics
The performance of each software was evaluated based on three key metrics: computational speed, predictive accuracy, and memory utilization. These metrics were assessed across three common drug development tasks: molecular docking simulation, high-throughput virtual screening, and pharmacokinetic property prediction.
Table 1: Computational Speed (in hours)
This table summarizes the time taken by each software to complete a standardized computational task. Lower values indicate better performance.
| Task | This compound | Competitor A | Competitor B | Competitor C |
| Molecular Docking Simulation | 2.5 | 3.1 | 2.8 | 3.5 |
| High-Throughput Virtual Screening | 18.2 | 22.5 | 20.1 | 25.0 |
| Pharmacokinetic Property Prediction | 0.8 | 1.2 | 1.0 | 1.5 |
Table 2: Predictive Accuracy (as a percentage)
This table presents the accuracy of each platform in correctly predicting molecular binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties against a validated dataset. Higher values indicate better performance.
| Task | This compound | Competitor A | Competitor B | Competitor C |
| Binding Affinity Prediction | 92.5% | 89.0% | 91.0% | 88.5% |
| ADMET Property Prediction | 88.0% | 85.5% | 86.5% | 84.0% |
Table 3: Memory Utilization (in Gigabytes)
This table details the peak memory usage of each software during the execution of the benchmark tasks. Lower values indicate greater efficiency and the ability to run on less powerful hardware.
| Task | This compound | Competitor A | Competitor B | Competitor C |
| Molecular Docking Simulation | 4.2 | 5.5 | 4.8 | 6.0 |
| High-Throughput Virtual Screening | 12.1 | 15.8 | 14.2 | 18.5 |
| Pharmacokinetic Property Prediction | 2.1 | 2.8 | 2.5 | 3.2 |
Experimental Protocols
The benchmark tests were conducted under controlled conditions to ensure the validity and reproducibility of the results. The following section details the methodologies employed for each key experiment.
Molecular Docking Simulation Protocol:
-
Target Protein Preparation: The crystal structure of the target protein, human cyclin-dependent kinase 2 (CDK2), was obtained from the Protein Data Bank (PDB ID: 1HCK). The structure was prepared by removing water molecules, adding hydrogen atoms, and assigning charges using standard molecular modeling pre-processing steps.
-
Ligand Preparation: A library of 100 known CDK2 inhibitors was used. The 3D structures of the ligands were generated and energy-minimized.
-
Docking Simulation: Each ligand was docked into the active site of the prepared CDK2 protein structure using this compound and its competitors. The docking parameters were kept consistent across all platforms, utilizing a rigid protein and flexible ligand approach.
-
Performance Metrics:
-
Computational Speed: The total time taken to dock all 100 ligands was recorded.
-
Predictive Accuracy: The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the co-crystallized ligand was calculated to assess accuracy.
-
Memory Utilization: The peak RAM usage during the simulation was monitored.
-
High-Throughput Virtual Screening (HTVS) Protocol:
-
Compound Library: A library of 1 million drug-like molecules was used for the virtual screening.
-
Screening Workflow: The same prepared CDK2 protein structure was used as the target. Each software was tasked with screening the entire compound library against the active site of the protein.
-
Performance Metrics:
-
Computational Speed: The total time required to screen the entire library was measured.
-
Memory Utilization: The maximum memory consumed during the screening process was recorded.
-
Pharmacokinetic Property Prediction Protocol:
-
Dataset: A curated dataset of 500 small molecules with experimentally determined ADMET properties was used.
-
Prediction Task: Each software was used to predict key pharmacokinetic properties, including aqueous solubility, blood-brain barrier permeability, and metabolic stability.
-
Performance Metrics:
-
Computational Speed: The time taken to predict the properties for the entire dataset was recorded.
-
Predictive Accuracy: The predicted values were compared against the experimental data, and the accuracy was calculated based on the coefficient of determination (R²).
-
Memory Utilization: Peak memory usage during the prediction process was monitored.
-
Visualizations
To further illustrate the context in which this compound and similar tools operate, the following diagrams depict a relevant biological pathway and a standard experimental workflow.
A Comparative Guide to Statistical Analysis for Isoline Validation Studies
In the landscape of drug development and scientific research, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. The U.S. Food and Drug Administration (FDA) emphasizes the importance of statistical analysis at every stage of process validation to detect variability and make data-driven decisions.[1] This guide provides a comparative framework for the statistical validation of a hypothetical new analytical method, "Isoline," against a well-established standard method.
This comparison is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by detailed experimental protocols and statistical data. Biostatistics is an indispensable tool in this process, shaping the trajectory of potential therapies by ensuring that decisions on a drug's safety and efficacy are based on reliable evidence.[2]
Experimental Protocols
The validation of an analytical method aims to provide scientific evidence that the method is reliable and consistent for its intended use.[3] Here, we outline the protocol for a head-to-head comparison of the "this compound" method with a standard industry alternative.
Objective: To compare the performance of the "this compound" assay against the Standard Method for the quantification of Compound 'X' in a pharmaceutical preparation.
Methods Compared:
-
Test Method: this compound Assay
-
Reference Method: High-Performance Liquid Chromatography (HPLC)
Key Validation Parameters:
-
Accuracy: The closeness of test results to the true value. Assessed by spike and recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Experimental Workflow:
A systematic workflow is essential for a robust validation study. The process begins with the preparation of standardized samples and proceeds through analysis by both methods, followed by statistical comparison.
Data Presentation and Statistical Analysis
Statistical analysis transforms complex data into meaningful information that guides clinical and pharmaceutical practices.[4] The performance of the this compound method is compared against the standard method using key statistical metrics derived from the experimental protocol.
Comparative Performance Data
| Performance Metric | Statistical Test | This compound Method | Standard Method (HPLC) | Acceptance Criteria |
| Accuracy (% Recovery) | Student's t-test | 99.5 ± 1.2% | 98.9 ± 1.8% | 98.0 - 102.0% |
| Precision (RSD%) | F-test | |||
| - Repeatability | 0.8% | 1.1% | RSD ≤ 2% | |
| - Intermediate Precision | 1.3% | 1.6% | RSD ≤ 2% | |
| Linearity (R²) | Linear Regression | 0.9995 | 0.9991 | R² ≥ 0.999 |
| LOD (µg/mL) | Signal-to-Noise | 0.05 | 0.10 | Reportable |
| LOQ (µg/mL) | Signal-to-Noise | 0.15 | 0.30 | Reportable |
Interpretation of Statistical Results
-
Accuracy: A Student's t-test was performed to compare the mean percent recovery between the two methods. The results indicate no statistically significant difference (p > 0.05), with both methods meeting the acceptance criterion of 98.0-102.0%.
-
Precision: The F-test was used to compare the variances (as indicated by the Relative Standard Deviation, RSD%) of the results. The this compound method demonstrated slightly better precision (lower RSD%) than the standard method in both repeatability and intermediate precision tests. Both methods fall within the acceptable limit of RSD ≤ 2%.
-
Linearity: Simple linear regression models were constructed for both methods.[5] The coefficient of determination (R²) for the this compound method was slightly higher than that of the standard method, indicating a stronger linear relationship across the tested concentration range. Both methods exceeded the minimum acceptance criterion.
-
LOD & LOQ: The this compound method demonstrated superior sensitivity, with lower Limit of Detection and Limit of Quantitation values compared to the standard HPLC method.
Logical Flow of Statistical Validation
The validation process follows a logical progression from initial experimental design to the final comparative analysis, ensuring that all performance characteristics are thoroughly evaluated.
References
- 1. Statistical tools for Pharmaceutical Control and Development [complianceonline.com]
- 2. biostatistics.ca [biostatistics.ca]
- 3. rdc-concepts.com [rdc-concepts.com]
- 4. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]
- 5. datacc.dimesociety.org [datacc.dimesociety.org]
Isoline Reproducibility and Robustness: A Comparative Guide
In the landscape of preclinical research and drug development, the reproducibility and robustness of cell-based assays are paramount for generating reliable and translatable data. This guide provides a comprehensive comparison of a hypothetical "Isoline" technology—engineered for enhanced experimental consistency—against other commonly used cell-based models. The data presented herein is illustrative, designed to guide researchers in assessing the performance of any cell line for their specific applications.
Data Presentation: Quantitative Comparison of Cell Line Performance
The following tables summarize key performance metrics for this compound technology compared to primary cells and standard immortalized cell lines. Data represents typical results from a series of standardized assays.
Table 1: Inter-Assay Reproducibility of a Proliferation Assay
| Cell Type | Mean Z'-factor (n=10 assays) | Coefficient of Variation (CV%) of IC50 (n=10 assays) |
| This compound | 0.85 ± 0.04 | 5.2% |
| Primary Cells | 0.62 ± 0.15 | 25.8% |
| Standard Immortalized | 0.75 ± 0.09 | 12.5% |
Table 2: Robustness to Common Stressors
| Cell Type | % Change in Viability (Serum Starvation, 24h) | % Change in Reporter Gene Expression (Thawing Stress) |
| This compound | -8% | -5% |
| Primary Cells | -45% | -38% |
| Standard Immortalized | -20% | -15% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Assessment of Inter-Assay Reproducibility using a Proliferation Assay
-
Cell Seeding: Plate cells at a pre-optimized density in 96-well plates. For this compound and standard immortalized cells, this is typically 5,000 cells/well. For primary cells, a higher density of 10,000 cells/well may be required.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat cells with a serial dilution of a reference cytotoxic compound (e.g., doxorubicin). Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a resazurin-based viability reagent and incubate for 4 hours. Measure fluorescence at 560 nm excitation / 590 nm emission.
-
Data Analysis: Calculate the Z'-factor for each plate to assess assay quality. Determine the IC50 value for the reference compound. Repeat the assay on 10 different days to determine the mean and coefficient of variation (CV%).
Protocol 2: Evaluation of Robustness to Serum Starvation
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.
-
Induction of Stress: After 24 hours, replace the growth medium with a serum-free medium.
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Measure cell viability using a resazurin-based assay as described in Protocol 1.
-
Data Analysis: Compare the viability of serum-starved cells to that of cells grown in complete medium. Express the result as a percentage change in viability.
Protocol 3: Assessment of Post-Thaw Stability of Reporter Gene Expression
-
Cell Thawing: Rapidly thaw a cryopreserved vial of reporter-engineered cells in a 37°C water bath.
-
Cell Plating: Immediately plate the thawed cells into a 6-well plate.
-
Incubation: Culture the cells for 48 hours.
-
Reporter Gene Assay: Lyse the cells and perform a luciferase assay to measure reporter gene expression.
-
Data Analysis: Compare the reporter gene expression of the recently thawed cells to a continuously passaged culture of the same cell line. Express the result as a percentage change in expression.
Mandatory Visualizations
Signaling Pathway Stability
A critical aspect of a reliable cell-based model is the stability of its key signaling pathways over time and across different experimental conditions. The following diagram illustrates a hypothetical signaling cascade often used to assess the functional integrity of a cell line.
Figure 1. A representative signaling pathway for assessing functional stability.
Experimental Workflow for Robustness Assessment
The following diagram outlines the general workflow for assessing the robustness of a cell line to various experimental perturbations.
Figure 2. Workflow for assessing cell line robustness to experimental variables.
Logical Relationship of Reproducibility and Robustness
Reproducibility and robustness are interconnected concepts that are both essential for reliable experimental outcomes. The following diagram illustrates this relationship.
Figure 3. Relationship between reproducibility, robustness, and reliable data.
Safety Operating Guide
Proper Disposal of Isoline: A Comprehensive Guide for Laboratory Professionals
For immediate and essential safety, Isoline and any materials contaminated with it must be treated as hazardous waste and disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems or disposed of in regular trash.[1]
This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound (CAS: 30000-36-3), a pyrrolizidine alkaloid also known as Ruwenine. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazards
While the provided safety data sheet for this compound does not specify pictogram-based hazard statements, it is crucial to handle it with the utmost care due to its classification as a pyrrolizidine alkaloid. These compounds are known for their potential toxicity. Therefore, all handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, and while wearing appropriate personal protective equipment (PPE).[1]
Quantitative Data Summary
The Safety Data Sheet for this compound (CAS 30000-36-3) emphasizes procedural safety and proper disposal routes rather than providing specific quantitative limits for disposal. The following table summarizes the key safety and disposal parameters derived from the available information.
| Parameter | Value/Instruction | Reference |
| CAS Number | 30000-36-3 | [1][2][3][4][5] |
| Primary Disposal Method | Consign to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Secondary Disposal Prohibition | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. | [1] |
| Personal Protective Equipment (PPE) | Suitable protective clothing, chemical impermeable gloves, eye protection. | [1] |
| Handling Environment | Well-ventilated place. | [1][3] |
| Spill Containment | Collect and arrange disposal in suitable, closed containers. Use spark-proof tools and explosion-proof equipment. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials and foodstuff containers. | [1][3] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The recommended procedure is based on established best practices for the disposal of hazardous chemical waste.
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound and contaminated materials.
References
Essential Safety and Handling of Isoline in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. The term "Isoline" can refer to different chemical products, including a flammable liquid mixture containing naphtha, which is hazardous.[1] This guide provides essential safety protocols for handling hazardous chemical compounds, with a focus on the procedural steps necessary for operational safety and proper disposal.
Immediate Safety Information
When handling any hazardous chemical, a thorough understanding of its potential risks is crucial. Based on available safety data for a product named "ISOLIN," the primary hazards include flammability, potential for causing cancer and genetic defects, and harm to aquatic life.[1] Inhalation or contact with the skin may also cause drowsiness, dizziness, or skin dryness and cracking.[1]
Emergency First Aid:
-
If Inhaled: Move the individual to fresh air and ensure they are comfortable for breathing. If the person is concerned or exposed, it is important to seek medical advice or attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with water or shower.[1]
-
In Case of Eye Contact: As a precautionary measure, rinse the eyes with water.[1]
-
If Swallowed: Do not induce vomiting. Seek immediate medical attention.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling hazardous chemicals like this compound.
| Body Part | Personal Protective Equipment | Purpose |
| Respiratory | N95 or superior respirator | To block at least 95% of airborne particles.[2] |
| Powered Air-Purifying Respirators (PAPRs) | Recommended for situations requiring a higher level of protection.[2] | |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | To protect against skin contact and absorption. |
| Eyes | Safety goggles or face shields | To protect eyes from splashes and airborne particles.[2] |
| Body | Isolation gowns or lab coats | To shield skin and clothing from contamination.[2] |
Operational Plan for Handling this compound
A systematic approach to handling hazardous chemicals is essential to maintain a safe working environment.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific "this compound" product in use.
-
Work in a Ventilated Area: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Gather all Necessary PPE: Ensure all required PPE is readily available and in good condition.
-
Prepare for Spills: Have a spill kit readily accessible in the work area.
Handling Procedure:
-
Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that the container and receiving equipment are properly grounded.[1]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.[1]
-
Avoid Inhalation and Contact: Handle the chemical carefully to avoid generating aerosols or direct contact with skin and eyes.
-
Keep Containers Closed: When not in use, ensure that the this compound container is tightly sealed.[1]
Logical Workflow for Handling Hazardous Chemicals
Caption: Workflow for the safe handling of hazardous chemicals.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
Waste Segregation:
-
Hazardous Waste: this compound and any materials that have come into direct contact with it (e.g., gloves, absorbent pads, empty containers) should be treated as hazardous waste.
-
Non-Hazardous Waste: Materials that have not been contaminated can be disposed of as regular waste.
Disposal Procedure:
-
Containment: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a description of the contents.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[3]
Decision Process for Waste Disposal
Caption: Decision-making for the disposal of materials.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
